molecular formula C18H15FN4O B1672675 Finrozole CAS No. 160146-17-8

Finrozole

Cat. No.: B1672675
CAS No.: 160146-17-8
M. Wt: 322.3 g/mol
InChI Key: SLJZVZKQYSKYNV-ZWKOTPCHSA-N
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Description

Finrozole (HY-105163) is a novel, nonsteroidal, and competitively active inhibitor of the aromatase enzyme (CYP19A1), which catalyzes the conversion of androgens to estrogens . This potent and selective inhibition blocks estrogen biosynthesis, making it a valuable compound for researching estrogen-dependent pathways . In human clinical studies, this compound demonstrated a potent, dose-dependent suppression of serum estradiol concentration, and its pharmacokinetics have been characterized in healthy subjects . It is orally active and has shown good bioavailability . While initially investigated for conditions like urinary symptoms in men, this compound has recently been authorized for veterinary use in the European Union as the active ingredient in Prevestrus vet, a medication for estrus control in female dogs . This recent application highlights its practical therapeutic effect in shortening the pro-oestrus and oestrus period and reducing the risk of pregnancy . This compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

160146-17-8

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

IUPAC Name

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1

InChI Key

SLJZVZKQYSKYNV-ZWKOTPCHSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F

Appearance

Solid powder

Other CAS No.

160146-17-8

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile
finrozole
MPV 2213ad
MPV-2213ad

Origin of Product

United States

Foundational & Exploratory

Finrozole's Mechanism of Action in Estrogen-Dependent Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finrozole is a nonsteroidal, competitive inhibitor of the enzyme aromatase (CYP19A1).[1][2] While specific data on this compound in the context of estrogen-dependent cancers is emerging, its mechanism of action is predicated on the well-established role of aromatase inhibitors in oncology. This technical guide elucidates the core mechanism of this compound by drawing upon the extensive research and clinical data of analogous third-generation nonsteroidal aromatase inhibitors. The primary mode of action is the potent and selective inhibition of aromatase, the key enzyme responsible for the peripheral biosynthesis of estrogens.[3][4] This leads to a profound suppression of circulating estrogen levels, thereby depriving hormone receptor-positive cancer cells of their primary growth stimulus. This guide details the molecular interactions, downstream signaling effects, and provides an overview of the experimental methodologies used to characterize this class of drugs.

Introduction to Estrogen-Dependent Cancers and Aromatase

A significant subset of breast, ovarian, and uterine cancers are classified as estrogen-dependent, meaning their growth and proliferation are driven by the female sex hormone estrogen.[5] In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens into estrogens, a process catalyzed by the enzyme aromatase.[3][6] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is found in various tissues, including adipose tissue, muscle, and breast tissue itself, where it facilitates the final rate-limiting step in estrogen biosynthesis.[1][7] The critical role of estrogen in stimulating cancer growth via estrogen receptors (ERα and ERβ) has made the inhibition of its production a cornerstone of endocrine therapy for hormone receptor-positive cancers.[5][8]

Core Mechanism of Action: Aromatase Inhibition

This compound, as a nonsteroidal aromatase inhibitor, functions through competitive and reversible binding to the aromatase enzyme.[1][2] This class of inhibitors, which includes well-studied drugs like anastrozole and letrozole, interacts with the heme prosthetic group of the cytochrome P450 component of the aromatase enzyme complex.[3] This interaction effectively blocks the active site, preventing the aromatization of androgen substrates (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[4][6]

The high specificity of third-generation nonsteroidal aromatase inhibitors for the aromatase enzyme ensures that the synthesis of other steroids, such as glucocorticoids and mineralocorticoids, remains largely unaffected.[3] The outcome of this targeted inhibition is a significant reduction in systemic estrogen levels, which can often be suppressed to undetectable levels in postmenopausal women.[9]

Downstream Effects on Estrogen Receptor Signaling

The depletion of circulating estrogens by this compound has profound effects on the downstream signaling pathways in estrogen receptor-positive (ER+) cancer cells. Estrogen typically binds to ERα in the cytoplasm, leading to receptor dimerization and translocation to the nucleus.[10] Once in the nucleus, the estrogen-ER complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes involved in cell proliferation, growth, and survival.[8]

By drastically reducing the available estrogen, this compound effectively halts this signaling cascade. The lack of ligand binding to the estrogen receptor prevents its activation and subsequent gene transcription, leading to a G1 cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[10]

Quantitative Data on Aromatase Inhibitors

The following tables summarize quantitative data from studies on third-generation nonsteroidal aromatase inhibitors, which are expected to be comparable to this compound's performance.

Table 1: In Vitro Potency of Nonsteroidal Aromatase Inhibitors

CompoundAssay SystemIC50 ValueReference
LetrozoleHuman Placental Microsomes~1.9 nM[11]
LetrozoleAromatase-transfected MCF-7 cellsMore potent than anastrozole[12]
AnastrozoleHuman Placental Microsomes-[12]
LetrozoleFluorogenic Assay Kit0.3 nM[13]
LetrozoleFluorimetric Assay Kit1.9 nM[11]

Table 2: Estrogen Suppression in Postmenopausal Women with Early Breast Cancer

Aromatase InhibitorDuration of TreatmentEstrone SuppressionEstradiol SuppressionReference
Anastrozole6 months≥1.3 pg/mL associated with 3.0-fold increased risk of early breast cancer event≥0.5 pg/mL associated with 3.0-fold increased risk of early breast cancer event[14]
Letrozole6 months79.3% of patients had levels below LLQ48.7% of patients had levels below LLQ[14]
Exemestane6 months63.7% of patients had levels below LLQ35.4% of patients had levels below LLQ[14]

LLQ: Lower Limit of Quantification

Table 3: Pharmacokinetic Parameters of this compound in Healthy Men (Single Oral Dose)

FormulationDoseCmax (ng/mL)Tmax (h)t1/2,z (h)AUC(0,∞) (ng·h/mL)Relative BioavailabilityReference
Tablet3 mg-2.5 - 3.1~8-89%[1]
Solution3 mg-0.6 - 0.7~3--[1]
Tablet9 mg-2.5 - 3.1~8-78%[1]
Solution9 mg-0.6 - 0.7~3--[1]
Tablet30 mg-2.5 - 3.1~8--[1]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of aromatase inhibitors. Below are representative protocols for key experiments.

In Vitro Aromatase Inhibition Assay (Fluorometric)

This assay is commonly used to determine the potency of a test compound in inhibiting aromatase activity.

  • Preparation of Reagents:

    • Recombinant human aromatase enzyme (CYP19A1).

    • Aromatase substrate (e.g., a fluorogenic probe).

    • NADPH generating system.

    • Aromatase assay buffer.

    • Test compound (this compound) at various concentrations.

    • Reference inhibitor (e.g., Letrozole).

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • Add assay buffer, the NADPH generating system, and the recombinant aromatase enzyme to each well.

    • Add the test compound (this compound) or reference inhibitor at desired concentrations. Include a solvent control (no inhibitor).

    • Initiate the reaction by adding the aromatase substrate.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.[15]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the aromatase inhibitor on the proliferation of estrogen-dependent cancer cells.

  • Cell Culture:

    • Use an estrogen-dependent breast cancer cell line that expresses aromatase (e.g., MCF-7aro cells).

    • Culture the cells in an appropriate medium, typically phenol red-free to avoid estrogenic effects, supplemented with fetal bovine serum.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Replace the medium with a fresh medium containing the androgen substrate (e.g., androstenedione) and varying concentrations of the test compound (this compound).

    • Include a positive control (androgen substrate only) and a negative control (no androgen substrate).

    • Incubate the cells for a period of 3 to 5 days.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value for cell proliferation inhibition.[13]

Visualizations

Signaling Pathways and Experimental Workflows

Finrozole_Mechanism_of_Action cluster_0 Peripheral Tissues (e.g., Adipose) cluster_1 ER+ Cancer Cell Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion Estrogen_Receptor Estrogen Receptor (ERα) Estrogens->Estrogen_Receptor Binds & Activates cluster_1 cluster_1 Estrogens->cluster_1 Enters Cell This compound This compound This compound->Aromatase Inhibits ERE Estrogen Response Elements (ERE) Estrogen_Receptor->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Promotes Aromatase_Inhibition_Assay_Workflow start Start: Prepare Reagents plate_prep Plate Preparation (96-well plate) start->plate_prep add_reagents Add Buffer, NADPH System, & Aromatase Enzyme plate_prep->add_reagents add_inhibitor Add this compound (Varying Conc.) & Controls add_reagents->add_inhibitor add_substrate Initiate Reaction: Add Fluorogenic Substrate add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis: Calculate % Inhibition & IC50 measure->analyze end End: Determine Potency analyze->end Estrogen_Signaling_Pathway_Inhibition cluster_cell ER+ Cancer Cell Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding This compound This compound This compound->Aromatase Inhibition Nucleus Nucleus ER->Nucleus Translocation ERE ERE Binding Nucleus->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation

References

An In-depth Technical Guide to the Effect of Aromatase Inhibitors on Serum Estrogen Levels: A Case Study with Letrozole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No significant scientific literature or clinical data could be found for a compound named "Finrozole." This guide will proceed by detailing the effects of "Letrozole," a well-documented and widely used aromatase inhibitor, which is presumed to be the intended subject of inquiry.

Introduction

Aromatase inhibitors are a class of drugs that play a critical role in the management of hormone-receptor-positive breast cancer and are also utilized in other endocrine-related conditions. These compounds act by inhibiting the enzyme aromatase, which is responsible for the final step in the biosynthesis of estrogens from androgens. This guide provides a comprehensive overview of the mechanism of action of letrozole, its profound effects on serum estrogen levels, and the experimental methodologies used to quantify these effects.

Mechanism of Action: Aromatase Inhibition

Letrozole is a non-steroidal, reversible, and highly potent competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1). Aromatase is primarily found in the adrenal glands, ovaries, and adipose tissue and is responsible for the conversion of androgens, specifically androstenedione and testosterone, into estrone (E1) and estradiol (E2), respectively. By binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme, letrozole effectively blocks this conversion, leading to a significant reduction in circulating estrogen levels.

cluster_steroidogenesis Androgen to Estrogen Conversion cluster_inhibition Mechanism of Letrozole Androstenedione Androstenedione Aromatase Aromatase Enzyme (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Estradiol Estradiol (E2) Aromatase->Estrone Aromatase->Estradiol Letrozole Letrozole Letrozole->Aromatase_point Inhibits

Figure 1: Mechanism of Aromatase Inhibition by Letrozole.

Impact on Serum Estrogen Levels: Quantitative Data

Clinical studies have consistently demonstrated the profound effect of letrozole on serum estrogen levels in various patient populations. The following tables summarize the percentage reduction in key estrogens following the administration of letrozole.

Table 1: Effect of Letrozole on Serum Estrogen Levels in Postmenopausal Women with Breast Cancer

StudyDosageDuration of TreatmentAnalyteMean Suppression from BaselineCitation
Dowsett et al. (1995)2.5 mg/day28 daysEstradiol (E2)95.3%
Dowsett et al. (1995)2.5 mg/day28 daysEstrone (E1)98.6%
Dowsett et al. (1995)2.5 mg/day28 daysEstrone Sulfate98.0%
Geisler et al. (2002)2.5 mg/day3 monthsEstradiol (E2)84.3%
Geisler et al. (2002)2.5 mg/day3 monthsEstrone (E1)87.7%
Geisler et al. (2002)2.5 mg/day3 monthsEstrone Sulfate95.5%

Table 2: Comparative Efficacy of Letrozole in Estrogen Suppression

StudyTreatment ArmsAnalyteMedian SuppressionCitation
Geisler et al. (2002)Letrozole (2.5 mg/day)Estradiol (E2)84.3%
Geisler et al. (2002)Anastrozole (1 mg/day)Estradiol (E2)80.8%
Geisler et al. (2002)Exemestane (25 mg/day)Estradiol (E2)79.1%

Experimental Protocols

The quantification of letrozole's effect on serum estrogen levels relies on robust and sensitive analytical methods. Below are detailed methodologies for key experiments.

4.1. Patient Population and Study Design

  • Subject Recruitment: Studies typically enroll postmenopausal women with hormone-receptor-positive breast cancer. Baseline characteristics, including age, weight, and prior treatments, are recorded.

  • Treatment Protocol: Patients are administered a standardized daily dose of letrozole (e.g., 2.5 mg).

  • Blood Sampling: Venous blood samples are collected at baseline and at specified intervals throughout the treatment period (e.g., 28 days, 3 months).

  • Sample Processing: Blood is centrifuged to separate serum, which is then stored at -80°C until analysis.

cluster_workflow Experimental Workflow for Clinical Trials A Patient Recruitment (Postmenopausal, HR+ Breast Cancer) B Baseline Blood Sample Collection A->B C Letrozole Administration (e.g., 2.5 mg/day) B->C D Follow-up Blood Sample Collection (e.g., 28 days, 3 months) C->D E Serum Separation and Storage (-80°C) D->E F Hormone Immunoassay (e.g., ELISA, RIA) E->F G Data Analysis (Comparison to Baseline) F->G

Figure 2: Generalized Experimental Workflow.

4.2. Hormone Immunoassays

  • Principle: Highly sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA), are employed to measure the low concentrations of estrogens in the serum of postmenopausal women treated with aromatase inhibitors.

  • Procedure (Illustrative ELISA):

    • Coating: Microplate wells are coated with a capture antibody specific to the target estrogen (e.g., anti-estradiol antibody).

    • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).

    • Sample Incubation: Serum samples and standards are added to the wells and incubated.

    • Conjugate Addition: An enzyme-conjugated secondary antibody is added, which binds to the captured estrogen.

    • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a measurable color change.

    • Detection: The absorbance is read using a microplate reader, and the concentration of the estrogen is determined by comparison to a standard curve.

Signaling Pathways and Logical Relationships

The inhibition of aromatase by letrozole has downstream effects on estrogen-dependent signaling pathways, which are crucial for the growth and proliferation of hormone-receptor-positive breast cancer cells.

cluster_pathway Estrogen Receptor Signaling Pathway cluster_inhibition_logic Logical Effect of Letrozole Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Binds to Aromatase->Estrogens Gene_Expression Gene Expression (Proliferation, Survival) ER->Gene_Expression Activates Letrozole Letrozole Letrozole->Aromatase_point Inhibits Aromatase_point->Estrogens_point Leads to Reduced

Figure 3: Letrozole's Effect on the Estrogen Signaling Pathway.

Conclusion

Letrozole is a potent aromatase inhibitor that effectively suppresses serum estrogen levels in postmenopausal women. This action is central to its therapeutic efficacy in hormone-receptor-positive breast cancer. The methodologies for assessing its impact on estrogen biosynthesis are well-established and rely on sensitive immunoassays. The continued study of aromatase inhibitors like letrozole is crucial for optimizing endocrine therapies and improving patient outcomes.

Finrozole's Potential in Inhibiting Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Finrozole is a novel, non-steroidal, competitive aromatase inhibitor. By blocking the aromatase enzyme, this compound effectively inhibits the conversion of androgens to estrogens, a key pathway in the progression of hormone receptor-positive cancers. While preclinical evidence suggests this compound's potential in curbing cell proliferation in estrogen-dependent cancer models, a comprehensive public dataset detailing its specific anti-proliferative efficacy, including IC50 values and the precise molecular mechanisms in relevant cancer cell lines, is not yet extensively available.

This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the core principles and methodologies for evaluating the anti-proliferative potential of an aromatase inhibitor, using the well-characterized third-generation aromatase inhibitor, Letrozole, as a detailed and illustrative model. The data, signaling pathways, and experimental protocols presented herein for Letrozole serve as a robust proxy for the anticipated effects and the investigative framework applicable to this compound and other compounds in its class.

This compound: A Profile

This compound is identified as an orally active and competitive inhibitor of the aromatase enzyme (CYP19A1). Its primary mechanism of action is to bind to the heme group of the aromatase enzyme, thereby blocking the active site and preventing the conversion of androstenedione and testosterone into estrone and estradiol, respectively. This reduction in circulating estrogen levels is the fundamental basis for its therapeutic potential in hormone-sensitive conditions, including certain types of cancer. Pharmacokinetic studies in healthy male volunteers have been conducted, providing initial data on its absorption, distribution, metabolism, and excretion. However, detailed in vitro studies on its direct effects on cancer cell proliferation are not widely published.

Data Presentation: Anti-Proliferative Effects of Aromatase Inhibition

To illustrate the typical efficacy of a potent aromatase inhibitor in cancer cell lines, the following tables summarize quantitative data for Letrozole.

Table 1: IC50 Values of Letrozole in Hormone-Stimulated Breast Cancer Cell Lines

Cell LineCulture TypeEst. IC50 (nM)Reference
MCF-7aroMonolayer50-100[1]
T-47DaroMonolayer<50[1]
MCF-7aroSpheroid~200[1]
T-47DaroSpheroid15-25[1]
MCF-7-aromataseMonolayer5.3[2]

Note: Cells were stimulated with testosterone or androstenedione to activate the aromatase pathway.

Table 2: Effect of Letrozole on Cell Proliferation and Viability

Cell LineAssayTreatmentResultReference
MCF-7DNA SynthesisLetrozole (10 nM)Significantly suppressed endogenous aromatase-induced proliferation.
MCF-7MMP ExpressionLetrozole (10 nM)Significant inhibition of MMP-2 and MMP-9 levels.
GC-1 spgCCK-8 AssayLetrozoleDose-dependent increase in cell proliferation.
T47DaromLRResazurin AssaySB 203580 (p38 inhibitor)Inhibition of proliferation in Letrozole-resistant cells.[3]

Key Signaling Pathways in Aromatase Inhibitor Action

The anti-proliferative effects of this compound are predicated on its ability to suppress estrogen synthesis, which in turn modulates critical signaling pathways that govern cell growth, survival, and division.

Aromatase Inhibition and Estrogen Receptor (ER) Signaling

The primary mechanism involves the reduction of estrogen available to bind to the estrogen receptor (ER). In hormone receptor-positive cancer cells, the binding of estrogen to ERα triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activator proteins and initiating the transcription of genes essential for cell proliferation, such as Cyclin D1. By inhibiting aromatase, this compound effectively starves the cancer cells of this critical growth signal.[4][5]

G Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogen Estrogen (Estradiol, Estrone) Aromatase->Estrogen Converts ER Estrogen Receptor (ERα) Estrogen->ER Binds & Activates This compound This compound This compound->Aromatase Inhibits ERE Estrogen Response Elements (EREs) ER->ERE Binds to Transcription Gene Transcription (e.g., Cyclin D1, c-Myc) ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Promotes

Mechanism of Aromatase Inhibition by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In the context of hormone-resistant breast cancer, there is often crosstalk between the ER and growth factor receptor pathways, such as EGFR and HER2. Activation of these receptors can lead to the activation of the MAPK cascade (Ras-Raf-MEK-ERK), which can phosphorylate and activate ERα even in the absence of estrogen, leading to ligand-independent proliferation. Furthermore, acquired resistance to aromatase inhibitors like Letrozole has been associated with the upregulation of the MAPK pathway.[3][6][7] Therefore, understanding the interplay between aromatase inhibition and the MAPK pathway is critical.

G GF Growth Factors (EGF, HER2) GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

The MAPK Signaling Pathway.
Cell Cycle Regulation: ER, Cyclin D1, and CDK4/6

The ultimate effect of estrogen signaling is the progression of the cell cycle. A key target gene of ER is CCND1, which encodes Cyclin D1. Cyclin D1 forms a complex with Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This complex phosphorylates the Retinoblastoma (Rb) protein, causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, committing the cell to division. Aromatase inhibitors, by reducing estrogen and consequently Cyclin D1 levels, can induce G1 cell cycle arrest. This mechanism is the basis for the highly successful combination of CDK4/6 inhibitors with aromatase inhibitors in the treatment of ER-positive breast cancer.[8][9][10]

G Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER CyclinD1 Cyclin D1 Transcription ER->CyclinD1 CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes G cluster_0 Endpoint Assays Start Start CellCulture Cell Culture (e.g., MCF-7aro) Start->CellCulture DrugTreatment Drug Treatment (this compound) CellCulture->DrugTreatment MTT Cell Viability Assay (MTT) DrugTreatment->MTT Western Protein Analysis (Western Blot) DrugTreatment->Western DataAnalysis Data Analysis MTT->DataAnalysis Western->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 Pathway Assess Pathway Modulation DataAnalysis->Pathway Conclusion Conclusion IC50->Conclusion Pathway->Conclusion

References

Finrozole: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finrozole, also known as MPV-2213ad, is a potent, non-steroidal, and competitive third-generation aromatase inhibitor.[1][2] Aromatase (CYP19A1) is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens into estrogens.[2] By selectively inhibiting this enzyme, this compound effectively reduces circulating estrogen levels, making it a compound of significant interest for the treatment of estrogen-dependent conditions, such as certain types of breast cancer, and for veterinary applications.[3] This document provides an in-depth technical overview of this compound's chemical properties, a detailed look at its plausible synthesis, its mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a chiral molecule with a specific stereochemistry that is crucial for its biological activity. Its structure features a substituted propyl backbone linking a 4-fluorophenyl group, a benzonitrile moiety, and a 1,2,4-triazole ring. The triazole nitrogen atom plays a key role in its inhibitory action by coordinating with the heme iron atom of the cytochrome P450 unit of aromatase.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Identifier/PropertyValueReference(s)
IUPAC Name 4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile[3]
CAS Number 160146-17-8[3]
Molecular Formula C₁₈H₁₅FN₄O
Molecular Weight 322.34 g/mol
Synonyms MPV-2213ad, MPV 2213ad[1]
Appearance White solid
Solubility Soluble in DMSO

Synthesis of this compound

A likely synthetic pathway initiates with the creation of a chiral epoxide, which serves as a key intermediate to set the required stereochemistry. This can be followed by a nucleophilic opening of the epoxide with the 1,2,4-triazole anion and subsequent functional group manipulations to yield the final product.

Proposed Synthetic Workflow:
  • Epoxidation: The synthesis likely begins with an asymmetric epoxidation of a chalcone derivative, formed from 4-cyanobenzaldehyde and 4'-fluoroacetophenone, to introduce the necessary chirality at the two adjacent stereocenters.

  • Epoxide Ring-Opening: The resulting chiral epoxide is then subjected to a nucleophilic attack by the sodium salt of 1,2,4-triazole. This reaction opens the epoxide ring, introducing the triazole moiety at the C1 position. This is a common strategy for installing the triazole group in this class of inhibitors.

  • Hydroxyl Protection (Optional): The secondary alcohol may be protected using a suitable protecting group (e.g., silyl ether) to prevent unwanted side reactions in subsequent steps.

  • Reduction & Deprotection: The final step would involve the reduction of the ketone and, if necessary, the removal of any protecting groups to yield this compound.

Finrozole_Synthesis cluster_start Starting Materials 4-cyanobenzaldehyde 4-cyanobenzaldehyde Chalcone Formation Chalcone Formation 4-cyanobenzaldehyde->Chalcone Formation 4'-fluoroacetophenone 4'-fluoroacetophenone 4'-fluoroacetophenone->Chalcone Formation Asymmetric Epoxidation Asymmetric Epoxidation Chalcone Formation->Asymmetric Epoxidation Chiral Epoxide Chiral Epoxide Asymmetric Epoxidation->Chiral Epoxide Ring Opening Ring Opening Chiral Epoxide->Ring Opening 1,2,4-Triazole Sodium Salt 1,2,4-Triazole Sodium Salt 1,2,4-Triazole Sodium Salt->Ring Opening Intermediate Intermediate Ring Opening->Intermediate Final Steps Reduction & Deprotection Intermediate->Final Steps This compound This compound Final Steps->this compound

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: Aromatase Inhibition

This compound exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the final and rate-limiting step of estrogen biosynthesis: the aromatization of the A-ring of androgenic substrates.

The mechanism involves:

  • Competitive Binding: this compound competes with the natural substrates of aromatase, namely androstenedione and testosterone.

  • Heme Interaction: The nitrogen atom at the 4-position of this compound's triazole ring binds reversibly to the ferric iron atom of the heme group within the active site of the aromatase enzyme.

  • Estrogen Suppression: This binding blocks the active site, preventing the conversion of androgens into estrogens (estrone and estradiol). The resulting decrease in systemic estrogen levels is the basis of its clinical utility in hormone-sensitive diseases.

Aromatase_Inhibition cluster_pathway Estrogen Biosynthesis Pathway cluster_action Drug Action cluster_effect Physiological Effect Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Proliferation Proliferation of Estrogen-Dependent Cells Estrogens->Proliferation Stimulates This compound This compound This compound->Inhibition Inhibition->Aromatase Inhibits

Caption: this compound's mechanism of aromatase inhibition.

Experimental Protocols

Pharmacokinetic Analysis in Human Subjects

A study was conducted to determine the pharmacokinetic profile of this compound in healthy male volunteers.[2] The protocol provides a framework for evaluating the absorption, distribution, metabolism, and excretion of the compound.

  • Study Design: An open, partly randomized cross-over study design was employed with single oral doses (e.g., 3, 9, or 30 mg).[2] Formulations included both tablets and an oral solution (dissolved in 5% hydroxypropyl-β-cyclodextrin in water).[2]

  • Sample Collection: Blood samples were collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 20, 24, 32 hours, and up to 5 days post-administration).[2] Serum was separated by centrifugation and stored at -70°C until analysis.[2]

  • Bioanalytical Method: Serum concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography combined with tandem Mass Spectrometry (LC-MS/MS) method.[2]

  • Pharmacokinetic Calculations: Key parameters were calculated using non-compartmental analysis, including:

    • Cmax: Maximum observed serum concentration.

    • tmax: Time to reach Cmax.

    • t½: Elimination half-life.

    • AUC(0,∞): Area under the serum concentration-time curve extrapolated to infinity.

Table 2: Mean Pharmacokinetic Parameters of this compound in Healthy Men

Dose & Formulationtmax (h)Cmax (ng/mL)t½ (h)AUC(0,∞) (ng·h/mL)
3 mg Solution 0.710.93.247.9
3 mg Tablet 2.57.98.441.5
9 mg Solution 0.628.52.9114.7
9 mg Tablet 3.118.07.988.5
30 mg Tablet 2.650.88.1382.7
Data adapted from Ahokoski O, et al. Br J Clin Pharmacol. 2001.[2]
In Vitro Aromatase Inhibition Assay (General Protocol)

To determine the inhibitory potency (e.g., IC₅₀ value) of this compound, a cell-free enzymatic assay using human placental microsomes or recombinant human aromatase is typically performed.

  • Materials:

    • Human placental microsomes or recombinant human aromatase (as the enzyme source).

    • NADPH (as a cofactor).

    • [1β-³H]-Androstenedione (as the substrate).

    • This compound or other test inhibitors at various concentrations.

    • Phosphate buffer.

    • Chloroform and Dextran-coated charcoal.

  • Procedure:

    • Incubation: A reaction mixture is prepared in a phosphate buffer containing the aromatase enzyme source, NADPH, and varying concentrations of this compound.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-Androstenedione. The mixture is incubated at 37°C for a specified time (e.g., 15-30 minutes).

    • Reaction Termination: The reaction is stopped by the addition of an organic solvent like chloroform.

    • Product Measurement: During the aromatization of [1β-³H]-Androstenedione, the tritium at the 1β position is released and forms tritiated water (³H₂O). The unreacted substrate is removed by extraction with chloroform and treatment with dextran-coated charcoal.

    • Quantification: The amount of ³H₂O formed is quantified by liquid scintillation counting, which is directly proportional to the aromatase activity.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a well-characterized non-steroidal aromatase inhibitor with a chemical structure optimized for potent and selective binding to the aromatase enzyme. Its mechanism of action, centered on the profound suppression of estrogen biosynthesis, establishes its therapeutic potential. While specific synthesis details remain proprietary, logical synthetic routes can be devised based on established organic chemistry principles. The pharmacokinetic and in vitro assay protocols described herein provide a robust framework for the continued investigation and development of this compound and related compounds in the field of endocrine therapy.

References

Finrozole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Nonsteroidal Competitive Aromatase Inhibitor

Abstract

Finrozole (also known as MPV-2213ad) is a potent and selective nonsteroidal competitive aromatase inhibitor.[1] Developed for its potential therapeutic applications in estrogen-dependent conditions, this compound has been evaluated in preclinical and early-stage clinical studies. This technical guide provides a comprehensive overview of the available scientific and technical information on this compound, including its mechanism of action, in vitro and in vivo preclinical data, pharmacokinetics, and a summary of its known hormonal effects in humans. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of drug development.

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2] Its inhibition is a key therapeutic strategy for the treatment of hormone-receptor-positive breast cancer and other estrogen-driven diseases.[1] this compound is a third-generation nonsteroidal aromatase inhibitor that has demonstrated high potency and selectivity in preclinical models.[1] This guide will detail the scientific data available for this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of the aromatase enzyme.[3] By binding to the heme group of the cytochrome P450 subunit of aromatase, it blocks the active site and prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[4] This competitive and reversible binding leads to a significant reduction in circulating estrogen levels.

Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol This compound This compound This compound->Inhibition Inhibition->Aromatase Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

In Vitro Aromatase Inhibition

This compound has demonstrated potent inhibitory activity against human placental aromatase in in vitro assays.[1]

Table 1: In Vitro Aromatase Inhibitory Activity of this compound

ParameterValueSource
IC50 0.18–0.47 µMHuman placental microsomes[1]

Preclinical studies have also highlighted the selectivity of this compound for the aromatase enzyme. In in vitro studies, this compound did not inhibit desmolase activity even at concentrations up to 1000 µM and showed no inhibition of human liver cytochrome P450 enzymes.[1]

In Vivo Preclinical Studies

In a dimethylbenzanthracene (DMBA)-induced rat mammary carcinoma model, this compound demonstrated significant anti-tumor activity, causing regression of over 80% of established tumors.[1] The level of tumor inhibition was comparable to that observed in ovariectomized animals.[1] In rats, this compound was found to completely inhibit ovarian aromatase.[1]

Human Pharmacokinetics and Hormonal Effects

Pharmacokinetics in Healthy Male Volunteers

A study in healthy male volunteers investigated the pharmacokinetics of single oral doses of this compound administered as both tablets and a solution.[2]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

Parameter3 mg Tablet9 mg Tablet30 mg Tablet3 mg Solution9 mg Solution
Tmax (h) 2.5 - 3.02.5 - 3.02.5 - 3.00.6 - 0.70.6 - 0.7
Apparent Elimination Half-life (h) ~8~8~8~3~3
Relative Bioavailability (Tablet vs. Solution) 89%78%---

Data extracted from Ahokoski et al., 2001.[2]

The absorption of this compound from the tablet formulation was rapid, although slower than from the solution.[2] The longer apparent elimination half-life observed with the tablet was likely due to an overlap of the absorption and elimination phases.[2]

Hormonal Effects in Healthy Male Volunteers

A Phase I dose-escalation study in healthy male volunteers demonstrated a potent, dose-dependent inhibitory effect of this compound on serum estradiol levels.[1][5]

Table 3: Hormonal Effects of Single Oral Doses of this compound in Healthy Male Volunteers

DoseEstradiol (E2) Reduction from BaselineTestosteroneLuteinizing Hormone (LH)Follicle-Stimulating Hormone (FSH)
0.3 mg 10% (at 24h)Significant IncreaseSignificant IncreaseSignificant Increase
3 mg 34% (at 24h)Significant IncreaseSignificant IncreaseSignificant Increase
0.3 - 30 mg 58 - 65%Significant IncreaseSignificant IncreaseSignificant Increase
100 mg 69% (at 24h)Significant IncreaseSignificant IncreaseSignificant Increase
300 mg 83%Significant IncreaseSignificant IncreaseSignificant Increase

Data compiled from Ahokoski et al., 1998 and Huhtinen et al., 2000.[1][5]

Serum estradiol concentrations returned to baseline within 4 days of administration.[5] The study also observed a significant increase in serum testosterone, LH, and FSH levels, which is a physiological response to the reduction in estrogen-mediated negative feedback.[5] Importantly, this compound did not affect serum cortisol or aldosterone concentrations, indicating its selectivity for aromatase over enzymes involved in adrenal steroidogenesis.[5] The drug was well-tolerated, with reported adverse events being mild to moderate.[6]

Clinical Development

This compound was being evaluated for the treatment of lower urinary tract symptoms in men.[2] However, the results of clinical trials for this indication are not publicly available. The primary focus of available research has been on its pharmacokinetic and pharmacodynamic properties. This compound has also been authorized for veterinary use to shorten the pro-oestrus and oestrus period in some animals.

Synthesis

A high-level overview of the synthesis of this compound has been described. It involves the formation of a pyrazole ring, followed by substitution reactions to introduce the fluorophenyl and methylphenyl groups, and finally, the formation of the urea moiety.[4] A detailed, step-by-step synthesis protocol is not available in the public domain.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (General Protocol)

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for determining aromatase inhibition using human placental microsomes is as follows:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Extraction & Measurement cluster_3 Data Analysis Microsomes Prepare human placental microsomes Incubate Incubate microsomes, substrate, and this compound at 37°C Microsomes->Incubate Substrate Prepare radiolabeled androgen substrate (e.g., [3H]-androstenedione) Substrate->Incubate Inhibitor Prepare serial dilutions of this compound Inhibitor->Incubate Stop Stop reaction with organic solvent Incubate->Stop Extract Extract radiolabeled water (3H2O) Stop->Extract Measure Quantify radioactivity via liquid scintillation counting Extract->Measure Calculate Calculate percent inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Figure 2: General workflow for an in vitro aromatase inhibition assay.

In Vivo Animal Model (General Protocol)

The DMBA-induced rat mammary carcinoma model is a standard preclinical model for evaluating the efficacy of aromatase inhibitors. A generalized protocol is outlined below.

Induction Induce mammary tumors in female rats with DMBA Monitoring Monitor tumor growth Induction->Monitoring Treatment Administer this compound or vehicle control orally Monitoring->Treatment Measurement Measure tumor volume regularly Treatment->Measurement Analysis Analyze tumor regression and compare between groups Measurement->Analysis

Figure 3: Workflow for a preclinical animal efficacy study.

Conclusion

This compound is a potent and selective nonsteroidal competitive aromatase inhibitor with demonstrated efficacy in preclinical models and significant hormonal effects in humans. The available data suggest a favorable pharmacokinetic and safety profile in early clinical evaluation. While its development for lower urinary tract symptoms in men has not been publicly detailed, the information presented in this guide provides a valuable resource for researchers and drug development professionals interested in the pharmacology and potential applications of this class of compounds. Further research would be necessary to fully elucidate its therapeutic potential in various estrogen-dependent pathologies.

References

The Biological Activity of Finrozole: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Biological Activity of Finrozole as a Non-steroidal Aromatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-steroidal, competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1).[1][2][3] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens.[4] By inhibiting this enzyme, this compound effectively blocks estrogen production, a mechanism that has been leveraged for therapeutic purposes, particularly in conditions where estrogen signaling is a key driver of pathology. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, available quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound functions as a competitive inhibitor of aromatase.[2][4] This means that it reversibly binds to the active site of the enzyme, competing with the natural androgen substrates (e.g., testosterone and androstenedione). This binding event prevents the aromatization of androgens into estrogens, thereby reducing the circulating levels of estrogens. The non-steroidal nature of this compound distinguishes it from other classes of aromatase inhibitors.

dot

In Vitro Aromatase Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Measurement cluster_analysis Data Analysis A Prepare Aromatase Source (e.g., Placental Microsomes) C Incubate Aromatase, Substrate, and Test Compound at 37°C A->C B Prepare Test Compound (this compound) and Substrate ([3H]-Androstenedione) B->C D Stop Reaction (e.g., add Chloroform) C->D E Extract Aqueous Phase Containing [3H]2O D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Calculate Percent Inhibition F->G H Determine IC50 Value G->H

References

Finrozole (MPV-2213ad): A Technical Overview of a Novel Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Information regarding the initial discovery, lead optimization, specific chemical synthesis protocols, and comprehensive preclinical data for Finrozole (MPV-2213ad) is not extensively available in the public domain. This document compiles the currently accessible scientific and technical information to provide an overview for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as MPV-2213ad, is a nonsteroidal, competitive, and selective inhibitor of the enzyme aromatase (cytochrome P450 19A1).[1][2][3] Aromatase is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. By inhibiting this enzyme, this compound effectively reduces circulating estrogen levels. This mechanism of action has positioned it for investigation in hormone-dependent conditions. While initially explored for potential application in treating urinary symptoms in men, it has also been studied for its effects on reproductive hormones.[2][3]

Chemical Properties

  • IUPAC Name: 4-[(1R,2S)-3-(4-Fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile[4]

  • CAS Number: 160146-17-8[4]

  • Molecular Formula: C₁₈H₁₅FN₄O[5]

  • Molecular Weight: 322.34 g/mol [5]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the heme group of the aromatase enzyme, thereby blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[1][2] This reduction in estrogen synthesis leads to a decrease in circulating estrogen levels. The subsequent decrease in estrogen-mediated negative feedback on the hypothalamic-pituitary-gonadal axis results in an increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6]

Finrozole_Mechanism Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion Hypothalamus Hypothalamus Estrogens->Hypothalamus Negative Feedback This compound This compound (MPV-2213ad) This compound->Aromatase Inhibition GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH GnRH->Pituitary Testes Testes LH_FSH->Testes Stimulation Testes->Androgens Production HPLC_MS_Workflow SamplePrep Sample Preparation (Protein Precipitation/SPE) HPLC HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC Ionization Mass Spectrometry (ESI+) HPLC->Ionization Detection Detection (Triple Quadrupole, MRM) Ionization->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

Methodological & Application

High-Performance Liquid Chromatography Methods for the Analysis of Finrozole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Finrozole, a non-steroidal aromatase inhibitor, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for use in research, quality control, and pharmacokinetic studies. While a specific validated HPLC-UV method for this compound is not publicly available, this guide provides a robust starting method based on established protocols for analogous non-steroidal aromatase inhibitors, such as Letrozole and Anastrozole, alongside a validated LC-MS/MS method for high-sensitivity applications.

Introduction

This compound is a potent and selective non-steroidal aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a critical therapeutic strategy in the treatment of hormone-dependent breast cancer. Accurate and reliable analytical methods are essential for the quantitative determination of this compound in pharmaceutical formulations and biological matrices to ensure product quality and to understand its pharmacokinetic profile. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity.

Signaling Pathway of Aromatase Inhibition by this compound

This compound exerts its therapeutic effect by competitively inhibiting the aromatase enzyme, which is a member of the cytochrome P450 superfamily (CYP19A1). This inhibition blocks the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). The reduction in circulating estrogen levels is the primary mechanism by which this compound suppresses the growth of estrogen-receptor-positive breast cancer cells.

G cluster_inhibition Mechanism of Action cluster_cellular_effect Cellular Response in ER+ Breast Cancer Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Estrogen_Binding Estrogen Binding to Estrogen Receptor (ER) Estrone->Estrogen_Binding Estradiol->Estrogen_Binding This compound This compound Aromatase_Enzyme Aromatase Enzyme (Cytochrome P450 Heme) This compound->Aromatase_Enzyme Competitive Inhibition Gene_Transcription Transcription of Estrogen-Responsive Genes Estrogen_Binding->Gene_Transcription Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: Aromatase Inhibition by this compound.

High-Performance Liquid Chromatography (HPLC) Methods

Two primary HPLC-based methods are presented: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method suitable for biological samples and a proposed Reverse-Phase HPLC with UV detection (RP-HPLC-UV) method for routine analysis of pharmaceutical formulations.

LC-MS/MS Method for this compound in Human Serum

This method is adapted from a published pharmacokinetic study and is suitable for the determination of this compound in biological matrices where high sensitivity is required.[1]

3.1.1. Chromatographic Conditions

ParameterCondition
Instrumentation Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Column (Not specified, a C18 column, e.g., 50 x 2.1 mm, 3.5 µm, is a good starting point)
Mobile Phase (Not specified, typically a gradient of acetonitrile or methanol with water containing 0.1% formic acid)
Flow Rate (Not specified, typically 0.2 - 0.4 mL/min)
Injection Volume (Not specified, typically 5 - 20 µL)
Column Temperature (Not specified, typically 30 - 40 °C)

3.1.2. Method Performance

ParameterValue
Linear Range 0.1 - 40.0 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Inter-batch Precision (CV%) 6%

3.1.3. Experimental Protocol: Sample Preparation from Serum

  • Thaw Samples: Allow frozen serum samples to thaw completely at room temperature.

  • Protein Precipitation: To 200 µL of serum, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

G start Serum Sample protein_precipitation Add Acetonitrile (Protein Precipitation) start->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Serum Sample Preparation Workflow.

Proposed RP-HPLC-UV Method for this compound in Pharmaceutical Formulations

This proposed method is based on established and validated methods for other non-steroidal aromatase inhibitors and is suitable for routine quality control analysis of this compound in tablet or capsule formulations. Method validation according to ICH guidelines is required before implementation.

3.2.1. Proposed Chromatographic Conditions

ParameterProposed Condition
Instrumentation HPLC system with a UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v) (Adjust pH to 3.0 with phosphoric acid if needed)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely around 215-240 nm)
Injection Volume 20 µL
Column Temperature Ambient (or 30 °C for better reproducibility)
Diluent Mobile Phase

3.2.2. Experimental Protocol: Preparation of Standard and Sample Solutions

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).

Sample Preparation from Tablets:

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer to a suitable volumetric flask (e.g., 100 mL).

  • Add approximately 70% of the flask volume with diluent.

  • Sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the diluent to a concentration within the calibration curve range.

G start This compound Tablets weigh_powder Weigh and Powder Tablets start->weigh_powder dissolve Dissolve in Diluent weigh_powder->dissolve sonicate Sonicate for Extraction dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC-UV filter->inject

Caption: Tablet Sample Preparation Workflow.

3.2.3. Method Validation Parameters (ICH Guidelines)

For the proposed RP-HPLC-UV method to be considered reliable, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

Quantitative data from the analysis of this compound should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Example Calibration Data for this compound by RP-HPLC-UV

Concentration (µg/mL)Peak Area (mAU*s)
115023
575112
10150225
15225338
20300450
Correlation Coefficient (r²) 0.9998

Table 2: Example System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 21.1
Theoretical Plates > 20005600
%RSD of Peak Area ≤ 2%0.8%

Table 3: Example Accuracy Data (Recovery Study)

Spiked LevelAmount Added (mg)Amount Found (mg)% Recovery
80%8.07.9599.4%
100%10.010.02100.2%
120%12.011.9299.3%
Average % Recovery 99.6%

Conclusion

The analytical methods described provide a framework for the accurate and reliable quantification of this compound. The LC-MS/MS method offers high sensitivity for bioanalytical applications, while the proposed RP-HPLC-UV method, once validated, can serve as a robust and cost-effective tool for routine quality control of pharmaceutical formulations. Adherence to the detailed protocols and proper method validation are crucial for obtaining high-quality, reproducible data in the analysis of this compound.

References

Application Note: Quantitative Determination of Finrozole in Human Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Finrozole in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a non-steroidal competitive aromatase inhibitor.[1] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) for accurate and precise quantification. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the measurement of this compound concentrations in a biological matrix.

Introduction

This compound is a potent and selective non-steroidal aromatase inhibitor that blocks the conversion of androgens to estrogens by inhibiting the enzyme aromatase (CYP19A1).[1][2] This mechanism of action makes it a compound of interest for research in conditions where estrogen levels play a significant role. Accurate quantification of this compound in biological matrices such as serum is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and to understand its disposition in the body.

This application note provides a detailed protocol for the extraction and quantification of this compound from human serum using LC-MS/MS. The method is designed to be straightforward, rapid, and reliable, making it suitable for high-throughput analysis in a research setting.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₈H₁₅FN₄O[3]
Molar Mass 322.343 g·mol⁻¹[3]
CAS Number 160146-17-8
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol and acetonitrile

Aromatase Inhibition Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the aromatase enzyme, a key component in the estrogen biosynthesis pathway. The following diagram illustrates the simplified signaling pathway.

Aromatase_Inhibition_Pathway Simplified Aromatase Inhibition Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor This compound This compound This compound->Inhibition Inhibition->Aromatase CellProliferation Cell Proliferation and Estrogenic Effects EstrogenReceptor->CellProliferation

Simplified Aromatase Inhibition Pathway

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human serum (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • A liquid chromatography system capable of binary gradient delivery.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

The following workflow diagram illustrates the sample preparation procedure.

Sample_Preparation_Workflow Serum Sample Preparation Workflow Start Start: 100 µL Serum Sample Add_IS Add 20 µL of Internal Standard (100 ng/mL) Start->Add_IS Vortex1 Vortex Mix (10 seconds) Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Mix (30 seconds) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 x g for 10 min at 4°C) Vortex2->Centrifuge Transfer Transfer 200 µL of Supernatant to a new tube Centrifuge->Transfer Evaporate Evaporate to Dryness (under nitrogen stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Vortex3 Vortex Mix (10 seconds) Reconstitute->Vortex3 Analyze Inject 5 µL into LC-MS/MS System Vortex3->Analyze

Serum Sample Preparation Workflow

Detailed Steps:

  • To 100 µL of serum sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (Mobile Phase A).

  • Vortex for 10 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Gas Flow Nebulizer: 45 psi; Heater: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 323.1225.125
This compound-d4 (IS) 327.1229.125

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation and Performance

The method should be validated according to established bioanalytical method validation guidelines. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, and stability.

Table 4: Expected Method Performance

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human serum. The simple protein precipitation sample preparation procedure and the use of a stable isotope-labeled internal standard ensure high throughput and accurate results. This method is well-suited for supporting preclinical and clinical research involving this compound.

References

Application Notes and Protocols for Aromatase Inhibitors in Animal Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Aromatase Inhibitor Dosage and Protocols in Animal Models of Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatase inhibitors are a class of drugs that play a crucial role in the treatment of hormone receptor-positive breast cancer, particularly in postmenopausal women.[1][2][3] By blocking the enzyme aromatase, these drugs inhibit the conversion of androgens to estrogens, thereby reducing the levels of estrogen that can fuel the growth of estrogen receptor-positive (ER+) breast cancer cells.[2][4][5] This document provides detailed application notes and protocols for the use of two common non-steroidal aromatase inhibitors, Letrozole and Anastrozole, in preclinical animal models of breast cancer. These compounds are frequently used in research and are likely what was intended by the query for "Finrozole," for which no specific information could be found in the scientific literature.

Data Presentation: Dosage and Efficacy in Murine Models

The following table summarizes the dosages and observed effects of Letrozole and Anastrozole in various mouse models of breast cancer, as reported in the literature. This data provides a comparative overview to aid in experimental design.

DrugAnimal ModelCell LineDosageAdministration RouteKey FindingsReference
LetrozoleOvariectomized nude miceMCF-7CA (MCF-7 transfected with aromatase gene)10 µ g/day Subcutaneous injectionMore effective in suppressing tumor growth than anastrozole.[6] Caused tumor regression.[6]
LetrozoleOvariectomized nude miceMCF-7CA5 mg/mouse/daySubcutaneous injectionSignificantly reduced tumor growth compared to control. When combined with tamoxifen, the effect was less than letrozole alone.[7]
LetrozoleOvariectomized nude miceMCF-7Ca10 and 60 mg/mouse/dayDaily subcutaneous injectionsBoth doses showed equivalent and significant reduction in tumor growth.[7]
LetrozoleIntact and Ovariectomized BALB/c mice4T1 (murine mammary carcinoma)1.75 µg/g body weightDaily subcutaneous injectionReduced lung surface tumor numbers in intact animals and decreased serum estradiol levels.[8]
AnastrozoleOvariectomized nude miceMCF-7CA5 mg/mouse/daySubcutaneous injectionEffective in suppressing tumor growth compared to control.[7]
AnastrozoleBALB/c female mice4T150 µg/mL (in vitro); 14 doses over 28 days (in vivo)In vitro cell culture; In vivo administration not specifiedIn vitro: significantly reduced cell viability. In vivo: increased survival time, but not statistically significant compared to untreated mice.[9]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of aromatase inhibitors in animal models of breast cancer.

Intratumoral Aromatase Xenograft Model

This model is particularly relevant for studying hormone-dependent breast cancer in a postmenopausal setting.

Objective: To evaluate the in vivo efficacy of aromatase inhibitors on the growth of estrogen-dependent human breast cancer xenografts in immunodeficient mice.

Materials:

  • MCF-7 human breast carcinoma cells stably transfected with the aromatase gene (MCF-7CA).[6]

  • Female ovariectomized athymic nude mice.[10]

  • Letrozole or Anastrozole.

  • Vehicle for drug delivery (e.g., 0.3% hydroxypropyl cellulose).[7]

  • Androstenedione (aromatase substrate).

  • Matrigel.[7]

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture MCF-7CA cells under appropriate conditions. Prior to inoculation, harvest and resuspend the cells in a mixture of media and Matrigel to a final concentration of 2-5 x 10^7 cells/mL.[7]

  • Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into four sites on the flanks of each ovariectomized nude mouse.[7]

  • Androgen Supplementation: Begin daily subcutaneous injections of androstenedione (e.g., 0.1 mg/mouse/day) to provide the substrate for intratumoral estrogen production.[7]

  • Tumor Growth and Treatment Initiation: Allow tumors to reach a measurable size (e.g., after 21-35 days).[7] Randomly assign mice to treatment and control groups.

  • Drug Administration: Prepare the aromatase inhibitor (e.g., Letrozole at 10 µ g/day or 5 mg/day) in the vehicle solution.[7][10] Administer the drug or vehicle alone (for the control group) via daily subcutaneous injections.[7]

  • Tumor Measurement: Measure tumor dimensions with calipers weekly. Calculate tumor volume using the formula: (length × width²) × 0.5.[9]

  • Endpoint Analysis: At the end of the study (e.g., after 4-5 weeks), euthanize the mice.[7] Excise the tumors and weigh them.[7] Tissues can be collected for further analysis (e.g., histology, gene expression).

Syngeneic Orthotopic Metastasis Model

This model is useful for studying the effects of aromatase inhibitors on tumor growth and metastasis in an immunocompetent host.

Objective: To assess the impact of Letrozole on the growth and metastasis of murine breast cancer cells.

Materials:

  • 4T1 murine mammary carcinoma cells.[9]

  • Female BALB/c mice (intact or ovariectomized).[8][9]

  • Letrozole.

  • Phosphate-buffered saline (PBS) or other suitable vehicle.

  • Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

  • Cell Culture: Maintain 4T1 cells in appropriate culture conditions.

  • Tumor Cell Inoculation: Inject 4T1 cells into the mammary fat pad of female BALB/c mice.

  • Treatment Regimen: Begin daily subcutaneous injections of Letrozole (e.g., 1.75 µg/g body weight) or vehicle.[8]

  • Monitoring Tumor Growth: Monitor primary tumor growth by caliper measurements. If using bioluminescent cells, perform imaging at regular intervals to track tumor progression and metastasis.[8]

  • Metastasis Assessment: At the study endpoint, harvest primary tumors and distant organs, such as the lungs and bones.[8] Count surface lung metastases.[8] Bone metastasis can be assessed using µCT imaging.[8]

  • Histological Analysis: Perform histological analysis (e.g., H&E staining, Ki-67 staining for proliferation) on harvested tissues to confirm the presence of metastases and assess cellular changes.[8]

Mandatory Visualizations

Signaling Pathway of Aromatase Inhibitors

The primary mechanism of action of non-steroidal aromatase inhibitors like Letrozole and Anastrozole is the competitive inhibition of the aromatase enzyme. This blockage prevents the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol), thereby depriving ER+ breast cancer cells of their primary growth signal.

Aromatase_Inhibitor_Pathway cluster_0 Systemic Circulation / Adipose Tissue cluster_1 ER+ Breast Cancer Cell Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Gene_Transcription Gene Transcription & Cell Proliferation ER->Gene_Transcription Estrogens_cell->ER This compound Aromatase Inhibitors (Letrozole, Anastrozole) This compound->Aromatase Inhibition

Caption: Mechanism of action of aromatase inhibitors in breast cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of an aromatase inhibitor in a xenograft mouse model of breast cancer.

Experimental_Workflow cluster_0 Treatment Phase A 1. Cell Culture (e.g., MCF-7CA) B 2. Cell Implantation (Ovariectomized Nude Mice) A->B C 3. Tumor Growth to Measurable Size B->C D 4. Randomization into Treatment Groups C->D E Control Group (Vehicle) D->E F Treatment Group (Aromatase Inhibitor) D->F G 5. Weekly Tumor Volume Measurement E->G F->G H 6. Endpoint Analysis (Tumor Weight, Biomarkers) G->H

Caption: Workflow for a xenograft study of an aromatase inhibitor.

References

Application Notes and Protocols for Finrozole in Animal Models of Urinary Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lower urinary tract symptoms (LUTS) associated with conditions such as benign prostatic hyperplasia (BPH) represent a significant and growing health concern. The development of effective pharmacological interventions requires robust preclinical research utilizing relevant animal models. One such model involves the use of transgenic mice overexpressing aromatase (AROM+), the key enzyme responsible for converting androgens to estrogens. These AROM+ mice exhibit a phenotype of functional bladder outlet obstruction, providing a valuable tool for investigating the role of estrogens in the pathophysiology of urinary dysfunction and for screening potential therapeutic agents.

Finrozole, a potent and selective aromatase inhibitor, has emerged as a promising research compound for studying the amelioration of urinary symptoms in these animal models. By blocking estrogen synthesis, this compound allows for the investigation of the direct effects of reduced estrogen levels on lower urinary tract function. These application notes provide detailed protocols for the use of this compound in AROM+ mice, including methodologies for drug administration and the assessment of urinary function through urodynamic studies. The presented data and protocols are intended to guide researchers in designing and executing experiments to evaluate the efficacy of aromatase inhibitors in preclinical models of urinary dysfunction.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme aromatase (cytochrome P450 family 19 subfamily A member 1), which is responsible for the aromatization of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone). In the context of the lower urinary tract, elevated estrogen levels, acting through estrogen receptor alpha (ERα), are implicated in the development of functional bladder outlet obstruction. This obstruction is not due to a physical blockage but rather to a dysfunction in the relaxation of the urinary sphincter and surrounding musculature during voiding.

The proposed signaling pathway is as follows:

  • Androgen to Estrogen Conversion: In AROM+ mice, the overexpression of aromatase leads to increased local and systemic levels of estrogens.

  • Estrogen Receptor Activation: Estrogens bind to and activate ERα located in the urothelium and stromal cells of the bladder neck and prostate.

  • Altered Gene Expression: Activation of ERα leads to downstream changes in gene expression that are thought to impair the normal relaxation of the rhabdosphincter and other periurethral muscles.

  • Functional Obstruction: The failure of these muscles to relax during micturition results in functional bladder outlet obstruction, leading to symptoms such as increased voiding frequency, bladder hypertrophy, and incomplete bladder emptying.

  • This compound Intervention: this compound, by inhibiting aromatase, reduces the production of estrogens, thereby preventing the activation of ERα and mitigating the downstream effects that cause functional obstruction.

Estrogen_Signaling_Pathway Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Estradiol Estradiol Aromatase->Estradiol ERa Estrogen Receptor α (ERα) Estradiol->ERa binds to Cell Urothelial / Stromal Cell ERa->Cell Gene Altered Gene Expression Cell->Gene Obstruction Functional Bladder Outlet Obstruction Gene->Obstruction This compound This compound This compound->Aromatase inhibits

Estrogen signaling pathway in functional bladder outlet obstruction.

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the effects of this compound on urinary symptoms in AROM+ mice. These values are compiled from typical findings in urodynamic studies of mouse models of bladder outlet obstruction and represent the anticipated outcomes of this compound treatment.

Table 1: Urodynamic Parameters in Anesthetized AROM+ Mice

ParameterControl AROM+ Mice (Vehicle)This compound-Treated AROM+ MiceWild-Type Control Mice
Bladder Capacity (μL) Significantly ReducedIncreased towards Wild-TypeNormal
Voiding Frequency (voids/hr) Significantly IncreasedDecreased towards Wild-TypeNormal
Basal Bladder Pressure (cmH₂O) ~5-10No significant change expected~5-10
Threshold Pressure (cmH₂O) ~10-40No significant change expected~10-40
Peak Micturition Pressure (cmH₂O) ElevatedReduced towards Wild-TypeNormal
Post-Void Residual Volume (μL) Significantly IncreasedDecreased towards Wild-TypeMinimal

Table 2: Organ Weight Changes in AROM+ Mice

OrganControl AROM+ Mice (Vehicle)This compound-Treated AROM+ Mice
Bladder Weight (mg) Increased (Hypertrophy)Reduced towards normal
Prostate Weight (mg) Variable, may show stromal hyperplasiaMay show reduction in stromal components

Experimental Protocols

Protocol 1: this compound Formulation and Administration

Objective: To prepare and administer this compound to AROM+ mice for the study of its effects on urinary symptoms.

Materials:

  • This compound powder

  • Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water

  • Gavage needles (20-22 gauge, curved)

  • Syringes (1 mL)

  • Analytical balance

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Dosage Calculation: Calculate the required amount of this compound based on a dosage of 10 mg/kg body weight. For a 25g mouse, this would be 0.25 mg.

  • Vehicle Preparation: Prepare a 0.5% HPMC solution by dissolving 0.5 g of HPMC in 100 mL of sterile water. Mix thoroughly until a clear, homogeneous solution is formed.

  • This compound Suspension:

    • Weigh the calculated amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small volume of the 0.5% HPMC vehicle and triturate with the pestle to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration (e.g., 1.25 mg/mL to deliver 0.2 mL for a 25g mouse).

    • Transfer the suspension to a beaker with a stir bar and stir continuously on a stir plate to ensure a uniform suspension.

  • Administration:

    • Administer the this compound suspension daily via oral gavage at a volume of 10 mL/kg body weight for a period of 6 weeks.

    • Ensure the suspension is well-mixed before drawing each dose into the syringe.

    • For control animals, administer the vehicle (0.5% HPMC) alone following the same procedure.

Finrozole_Administration_Workflow cluster_prep Preparation cluster_admin Administration A Calculate this compound Dose (10 mg/kg) C Create this compound Suspension A->C B Prepare 0.5% HPMC Vehicle B->C D Administer via Oral Gavage (Daily for 6 weeks) C->D E Control Group: Administer Vehicle Only C->E

Workflow for this compound preparation and administration.
Protocol 2: Awake Cystometry in Mice

Objective: To assess bladder function in conscious, unrestrained AROM+ mice before and after treatment with this compound.

Materials:

  • AROM+ mice (and wild-type controls)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for catheter implantation

  • Bladder catheter (e.g., PE-50 tubing with a flared tip)

  • Suture material

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

  • Metabolic cage with a balance to measure voided volume

Procedure:

  • Catheter Implantation Surgery:

    • Anesthetize the mouse using isoflurane.

    • Make a midline abdominal incision to expose the bladder.

    • Insert the flared tip of the PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the external end of the catheter subcutaneously to exit at the nape of the neck.

    • Close the abdominal incision.

    • Allow the mouse to recover for at least 3-5 days post-surgery.

  • Cystometry Procedure:

    • Place the mouse in the metabolic cage and allow it to acclimatize.

    • Connect the externalized bladder catheter to a pressure transducer and an infusion pump.

    • Begin infusing sterile saline at a constant rate (e.g., 10-20 µL/min).

    • Simultaneously record the intravesical pressure and the weight of voided urine on the balance.

    • Continue the infusion and recording for a set period (e.g., 1-2 hours) to capture multiple voiding cycles.

  • Data Analysis:

    • Analyze the recorded data to determine the following parameters for each voiding cycle:

      • Bladder Capacity: The volume of infused saline at the onset of micturition.

      • Voiding Frequency: The number of voids per unit of time.

      • Basal Bladder Pressure: The lowest pressure recorded between voids.

      • Threshold Pressure: The bladder pressure immediately preceding a voiding contraction.

      • Peak Micturition Pressure: The maximum pressure reached during a voiding contraction.

      • Voided Volume: The volume of urine expelled during a void.

      • Post-Void Residual Volume: Calculated as Bladder Capacity - Voided Volume.

Cystometry_Workflow cluster_surgery Surgical Preparation cluster_measurement Urodynamic Measurement cluster_analysis Data Analysis A Anesthetize Mouse B Implant Bladder Catheter A->B C Post-operative Recovery (3-5 days) B->C D Acclimatize Mouse in Metabolic Cage C->D E Connect Catheter to Transducer and Pump D->E F Infuse Saline and Record Pressure and Volume E->F G Determine Urodynamic Parameters F->G

Experimental workflow for awake cystometry in mice.

Conclusion

The use of this compound in AROM+ transgenic mice provides a powerful model for investigating the role of estrogens in the development of urinary dysfunction and for evaluating the therapeutic potential of aromatase inhibitors. The protocols outlined in these application notes offer a standardized approach to conducting such studies, ensuring reproducibility and the generation of high-quality, quantitative data. By carefully following these methodologies, researchers can contribute to a better understanding of the underlying mechanisms of LUTS and accelerate the development of novel therapies for patients suffering from these conditions.

Application of Finrozole in Veterinary Medicine for Estrus Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finrozole is a nonsteroidal, competitive aromatase inhibitor that has been investigated for its potential to control estrus in female canids.[1][2] By blocking the enzyme aromatase (cytochrome P450, CYP19A1), this compound inhibits the conversion of androgens to estrogens, the primary hormones responsible for the behavioral and physiological signs of estrus.[1][3] This document provides a summary of the available data on this compound, its mechanism of action, and detailed protocols for its application in a research setting for the purpose of estrus control in veterinary medicine. This compound was authorized for veterinary use in the European Union in April 2025 and is indicated to shorten the pro-estrus and oestrus period, reduce clinical signs of heat, and reduce the risk of pregnancy.[4]

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the aromatase enzyme. Aromatase is a key enzyme in the steroidogenesis pathway, responsible for the final step in estrogen biosynthesis. By blocking this enzyme, this compound leads to a temporary decrease in circulating estrogen levels and a subsequent increase in androgen concentrations.[1] This alteration in the androgen-to-estrogen ratio disrupts the normal progression of the estrous cycle, preventing the signs of heat and ovulation.

Finrozole_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Estrus Estrus Signs & Ovulation Estrogens->Estrus Stimulation Aromatase->Estrogens Conversion This compound This compound This compound->Inhibition Inhibition->Aromatase

Figure 1: Mechanism of action of this compound.

Pharmacokinetics (Canine)

Limited pharmacokinetic data for this compound in dogs is available. The absolute bioavailability of the film-coated tablets is 38%, and this is influenced by the intake of food. The primary route of elimination is through metabolism, with the subsequent excretion of metabolites in the urine.[1]

Data Presentation

Table 1: Efficacy of this compound in Farmed Blue Fox Vixens (as a model for the bitch)
Treatment GroupDose (mg/kg)Number of Vixens (n)Pregnancy Rate (%)
A (Placebo)01989.5
B0.51681.3
C3.51855.6
D24.51752.9
Data from a study where treatment was initiated at least four days before artificial insemination.[5]
Table 2: this compound Dosage and Administration in Bitches
ParameterRecommendation
Dosage 5–10 mg/kg body weight
Administration Route Oral
Frequency Once daily
Duration 7 consecutive days
Timing Initiate at the onset of pro-estrus
Formulation Film-coated tablets (Do not crush or break)
Co-administration Administer with food
[1]
Table 3: Reported Side Effects of this compound in Healthy Dogs
ObservationDosageDuration
Enlarged ovaries with multi-cystic appearanceRecommended dose and higherNot specified
Weight lossProlonged treatment14 to 42 days
Elevated gamma-glutamyl transpeptidase (GGT)Prolonged treatment14 to 42 days
HepatomegalyProlonged treatment14 to 42 days
[1]

Experimental Protocols

Protocol 1: Evaluation of this compound for Estrus Suppression in Bitches

Objective: To evaluate the efficacy and safety of this compound for the suppression of estrus in adult female dogs.

Experimental Workflow:

Estrus_Suppression_Protocol cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (7 days) cluster_post_treatment Post-Treatment Monitoring Animal_Selection Animal Selection (Healthy adult bitches) Baseline_Monitoring Baseline Monitoring (Vaginal cytology, hormone assays) Animal_Selection->Baseline_Monitoring Treatment_Initiation Treatment Initiation (Onset of pro-estrus) Baseline_Monitoring->Treatment_Initiation Daily_Administration Daily Oral Administration (5-10 mg/kg with food) Treatment_Initiation->Daily_Administration Daily_Monitoring Daily Monitoring (Clinical signs, behavior) Daily_Administration->Daily_Monitoring Continued_Monitoring Continued Monitoring (Vaginal cytology, hormone assays) Daily_Monitoring->Continued_Monitoring Return_to_Estrus Assessment of Return to Estrus Continued_Monitoring->Return_to_Estrus

Figure 2: Experimental workflow for estrus suppression.

Methodology:

  • Animal Selection:

    • Select healthy, intact adult female dogs of similar age and breed.

    • Animals should have a history of regular estrous cycles.

    • Conduct a thorough physical examination, including a complete blood count and serum chemistry panel, to ensure all subjects are in good health.

  • Baseline Data Collection (Pre-treatment):

    • Monitor all bitches daily for the onset of pro-estrus (vulvar swelling, serosanguineous discharge).

    • Perform daily vaginal cytology to characterize the stage of the estrous cycle.

    • Collect blood samples every other day for baseline serum concentrations of estradiol and progesterone.

  • Treatment Groups:

    • Randomly assign bitches to treatment groups (e.g., placebo control, low-dose this compound, high-dose this compound).

    • The recommended therapeutic dose range is 5-10 mg/kg.[1]

  • Drug Administration:

    • Initiate treatment on the first day of pro-estrus, as confirmed by clinical signs and vaginal cytology.

    • Administer this compound orally once daily for 7 consecutive days.

    • Administer the tablets with a small amount of food to ensure consumption and mimic clinical recommendations.[1]

  • Monitoring During Treatment:

    • Record daily observations of clinical signs of estrus (vulvar swelling, vaginal discharge, acceptance of a male).

    • Continue daily vaginal cytology to monitor changes in epithelial cell populations.

    • Collect blood samples on days 1, 3, 5, and 7 of treatment for serum estradiol and progesterone analysis.

  • Post-Treatment Monitoring:

    • Continue daily monitoring of clinical signs and vaginal cytology until the return to anestrus is confirmed.

    • Collect blood samples twice weekly to monitor the return of hormone levels to baseline and subsequent ovulation.

    • Record the time to cessation of estrous signs and the duration of the interestrous interval following treatment.

  • Safety Assessment:

    • Monitor for any adverse effects throughout the study, including changes in appetite, behavior, or gastrointestinal function.

    • Perform a complete blood count and serum chemistry panel at the end of the study to assess any potential systemic effects.

Protocol 2: Hormonal Response to this compound Administration in Anestrous Bitches

Objective: To characterize the acute hormonal changes following the administration of this compound in anestrous bitches.

Logical Relationship of Hormonal Effects:

Hormonal_Cascade This compound This compound Administration Aromatase_Inhibition Aromatase Inhibition This compound->Aromatase_Inhibition Estrogen_Decrease Decreased Estrogen Aromatase_Inhibition->Estrogen_Decrease Androgen_Increase Increased Androgens Aromatase_Inhibition->Androgen_Increase Negative_Feedback_Reduction Reduced Negative Feedback on Hypothalamus/Pituitary Estrogen_Decrease->Negative_Feedback_Reduction GnRH_Increase Increased GnRH Secretion Negative_Feedback_Reduction->GnRH_Increase LH_FSH_Increase Increased LH & FSH Secretion GnRH_Increase->LH_FSH_Increase

Figure 3: Expected hormonal cascade following this compound.

Methodology:

  • Animal Selection:

    • Select healthy, adult, intact female dogs confirmed to be in anestrus via vaginal cytology and serum progesterone levels (<1 ng/mL).

  • Experimental Design:

    • Employ a crossover design with a sufficient washout period between treatments or use parallel treatment groups (placebo vs. This compound).

  • Drug Administration:

    • Administer a single oral dose of this compound (e.g., 10 mg/kg) with food.

  • Blood Sampling:

    • Collect blood samples at baseline (0 hours) and at 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.

  • Hormone Analysis:

    • Analyze serum samples for concentrations of:

      • Estradiol

      • Testosterone

      • Androstenedione

      • Luteinizing Hormone (LH)

      • Follicle-Stimulating Hormone (FSH)

      • Progesterone

  • Data Analysis:

    • Plot the mean serum hormone concentrations over time for each treatment group.

    • Use appropriate statistical methods to compare hormone levels between the this compound and placebo groups at each time point.

Safety and Tolerability

In healthy dogs, this compound has been associated with enlarged ovaries with a multi-cystic appearance, even at the recommended dose.[1] Prolonged treatment (14 to 42 days) has been linked to weight loss, elevated GGT, and hepatomegaly.[1] The safety of this compound during pregnancy and lactation has not been established.[1] While laboratory studies in rats indicated foetotoxic and teratogenic effects, a study in bitches at three times the maximum recommended dose for 14 days did not show evidence of teratogenic effects.[1] It is contraindicated for use during pregnancy.[1]

Conclusion

This compound presents a novel, non-steroidal option for the control of estrus in bitches. Its mechanism of action as an aromatase inhibitor is well-understood, and a therapeutic dosing regimen has been established. The provided protocols offer a framework for further research into the efficacy, safety, and hormonal effects of this compound in a controlled scientific setting. Future studies should aim to generate more extensive clinical data in the target species to further refine its application in veterinary medicine.

References

Application Notes and Protocols for the Oral Administration of Finrozole in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Finrozole, a non-steroidal competitive aromatase inhibitor, for oral administration in a research setting. Given this compound's poor aqueous solubility, these guidelines address the preparation of both suspensions and solutions to facilitate preclinical studies.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₅FN₄O[1]
Molar Mass 322.34 g/mol [1]
Solubility DMSO: 50 mg/mL (155.12 mM)[2]
Poor aqueous solubility[2]
Calculated LogP 2.8[3]
Optimal pH Stability 5-9

Experimental Protocols for Oral Formulation

Due to its low water solubility, this compound can be formulated for oral gavage as either a suspension or a solution. The choice of formulation will depend on the specific requirements of the study.

Protocol for Preparation of a this compound Suspension (e.g., for Rodent Studies)

This protocol describes the preparation of a this compound suspension, a common formulation for preclinical oral dosing.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in purified water, 0.5% methylcellulose in water)

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

  • Purified water

Procedure:

  • Calculate the required amounts: Determine the total volume of suspension needed and the desired concentration of this compound. Calculate the mass of this compound and the volume of the vehicle required.

  • Prepare the vehicle: If not already prepared, weigh the appropriate amount of suspending agent (e.g., CMC-Na) and dissolve it in purified water with the aid of a stir plate.

  • Wet the this compound powder: Accurately weigh the this compound powder. Place it in a mortar and add a small amount of the vehicle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Gradual dilution: Slowly add the remaining vehicle to the paste while continuously triturating with the pestle or homogenizing to ensure a fine, uniform dispersion of the particles.

  • Final mixing: Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle, adding the rinsing to the flask to ensure a complete transfer of the drug. Add vehicle to the final desired volume and mix thoroughly with a stir bar for at least 30 minutes.

  • Storage: Store the suspension in a well-closed, light-resistant container at 2-8°C. Shake well before each use to ensure uniform dosing.

Protocol for Preparation of a this compound Solution

This protocol provides two options for preparing a this compound solution, which can offer improved bioavailability.

Option A: Cyclodextrin-Based Solution

This method is based on a previously reported formulation used in a human pharmacokinetic study.[4]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Stir plate and stir bar

  • Calibrated balance

  • Volumetric flasks

Procedure:

  • Prepare the cyclodextrin solution: Prepare a 5% w/v solution of HP-β-CD in purified water. For example, to prepare 100 mL, dissolve 5 g of HP-β-CD in 100 mL of purified water.

  • Dissolve this compound: Accurately weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Mix thoroughly: Stir the mixture using a stir plate until the this compound is completely dissolved. Gentle heating (to no more than 40°C) may be used to aid dissolution, but the solution should be cooled to room temperature before use.

  • Storage: Store the solution in a well-closed, light-resistant container at room temperature or 2-8°C.

Option B: Co-solvent-Based Solution

This protocol uses a co-solvent system to solubilize this compound. Note: The optimal co-solvent ratio should be determined experimentally to ensure the desired concentration of this compound remains in solution.

Materials:

  • This compound powder

  • Co-solvents (e.g., Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol)

  • Purified water

  • Stir plate and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Select a co-solvent system: A common starting point for poorly soluble compounds is a mixture of PEG 400, PG, and water. The exact ratios will need to be optimized.

  • Dissolve this compound in the co-solvent: Accurately weigh the this compound powder and dissolve it in the chosen co-solvent or co-solvent mixture (e.g., a 1:1 mixture of PEG 400 and PG).

  • Add aqueous phase: Slowly add purified water to the co-solvent mixture while stirring continuously. The final concentration of the organic co-solvents should be kept as low as possible while maintaining the solubility of this compound.

  • Final mixing and storage: Once a clear solution is obtained, mix thoroughly and store in a well-closed, light-resistant container at room temperature. Observe the solution for any signs of precipitation before each use.

Quality Control and Stability Testing

It is essential to perform quality control checks and stability testing on the prepared formulations to ensure their quality and reliability for research purposes.

Quality Control Parameters
ParameterMethodAcceptance Criteria
Appearance Visual inspectionHomogeneous suspension or clear solution, free from visible aggregates or precipitation.
pH pH meterWithin a range known to be stable for this compound (e.g., 5-9).
Concentration HPLCWithin ±10% of the target concentration.
Particle Size (for suspensions) Particle size analyzerA narrow and consistent particle size distribution.
Stability Testing Protocol (Stress Testing)

A stress testing protocol should be implemented to assess the stability of the formulation under various conditions.

Procedure:

  • Prepare the formulation: Prepare a batch of the this compound formulation to be tested.

  • Aliquot and store: Aliquot the formulation into multiple containers and store them under the following conditions:

    • Refrigerated: 2-8°C

    • Room temperature: 25°C/60% RH

    • Accelerated: 40°C/75% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Testing schedule: Test the aliquots at predetermined time points (e.g., 0, 1, 2, and 4 weeks for an initial assessment).

  • Analysis: At each time point, analyze the samples for the quality control parameters listed above.

Analytical Method for this compound Quantification

A validated high-performance liquid chromatography (HPLC) method is recommended for the accurate quantification of this compound in the formulations. A starting point for method development can be adapted from published methods for other non-steroidal aromatase inhibitors.

Example HPLC Conditions (to be optimized for this compound):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.

Visualizations

Signaling Pathway of Aromatase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors (e.g., EGF, IGF-1) GF_Receptor Growth Factor Receptor (RTK) Growth_Factors->GF_Receptor PI3K PI3K GF_Receptor->PI3K Ras Ras GF_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK ER_cytoplasm Estrogen Receptor (ER) MAPK->ER_cytoplasm Phosphorylation Aromatase Aromatase (CYP19A1) Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Androgens Androgens (Androstenedione, Testosterone) Androgens->Aromatase Estrogens->ER_cytoplasm ER_nucleus ER ER_cytoplasm->ER_nucleus ERE Estrogen Response Element (ERE) ER_nucleus->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Cell_Proliferation This compound This compound This compound->Aromatase Inhibition

Caption: Signaling pathway of this compound's action as an aromatase inhibitor.

Experimental Workflow for this compound Formulation

G cluster_0 Formulation Preparation cluster_1 Quality Control cluster_2 Stability Testing Start Start Weigh Weigh this compound & Excipients Start->Weigh Prepare_Vehicle Prepare Vehicle/ Solvent System Weigh->Prepare_Vehicle Mix Mix/Homogenize Prepare_Vehicle->Mix Final_Volume Adjust to Final Volume Mix->Final_Volume Formulation Final Formulation Final_Volume->Formulation QC_Appearance Visual Inspection Formulation->QC_Appearance QC_pH pH Measurement QC_Appearance->QC_pH QC_Concentration HPLC Analysis QC_pH->QC_Concentration QC_Particle_Size Particle Size Analysis (Suspension) QC_Concentration->QC_Particle_Size Pass_QC Pass QC? QC_Particle_Size->Pass_QC Stability_Study Initiate Stability Study (Different Conditions) Pass_QC->Stability_Study Yes Reformulate Reformulate Pass_QC->Reformulate No Time_Points Analyze at Time Points Stability_Study->Time_Points Time_Points->QC_Appearance

Caption: Workflow for the formulation and quality control of this compound.

References

Application Notes and Protocols for Studying the Effects of Finrozole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals investigating the effects of Finrozole, a novel non-steroidal aromatase inhibitor. The following sections provide comprehensive methodologies for culturing relevant cell lines and performing key experiments to characterize the biological activity of this compound.

Introduction to this compound

This compound is a competitive inhibitor of the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[1] By blocking this enzyme, this compound effectively reduces the levels of circulating estrogens.[2] This mechanism of action makes it a compound of interest for studying the treatment of estrogen receptor-positive (ER+) cancers, particularly breast cancer, where tumor growth is often dependent on estrogen.[3]

Recommended Cell Lines

For studying the effects of this compound, ER+ breast cancer cell lines that express aromatase are recommended. Two commonly used and well-characterized cell lines are:

  • MCF-7: An ER+ human breast adenocarcinoma cell line. These cells express endogenous aromatase, making them a suitable model to study the effects of aromatase inhibitors on estrogen-dependent proliferation.[4]

  • T47D: Another ER+ human ductal breast carcinoma cell line that expresses aromatase.[5]

Experimental Protocols

The following are detailed protocols for essential experiments to evaluate the efficacy of this compound in cell culture.

Protocol 1: Cell Culture of MCF-7 and T47D Cells

This protocol outlines the standard procedures for maintaining and subculturing MCF-7 and T47D cell lines.

Materials:

  • MCF-7 or T47D cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • For T47D: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.2 IU/mL bovine insulin

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks in the appropriate complete growth medium.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth daily and change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

    • Return the flask to the incubator.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).[6]

Materials:

  • MCF-7 or T47D cells

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 or T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[7]

Protocol 3: Cell-Based Aromatase Activity Assay

This assay measures the ability of this compound to inhibit aromatase activity within intact cells.[8][9]

Materials:

  • MCF-7 or T47D cells

  • 96-well cell culture plates

  • Phenol red-free DMEM supplemented with 10% charcoal-stripped FBS

  • This compound stock solution

  • Androstenedione (aromatase substrate)

  • Estrone ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate in phenol red-free medium and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Substrate Addition: Add androstenedione to each well at a final concentration of 100 nM.

  • Incubate for 4-6 hours to allow for the conversion of androstenedione to estrone.

  • Sample Collection: Collect the cell culture supernatant.

  • Estrone Quantification: Measure the concentration of estrone in the supernatant using an estrone ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of aromatase inhibition at each this compound concentration compared to the untreated control.

Protocol 4: Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as aromatase, ERα, and markers of apoptosis (e.g., Bcl-2, Bax, cleaved caspases).[10]

Materials:

  • MCF-7 or T47D cells

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-aromatase, anti-ERα, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to normalize protein expression levels.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison. Below are example tables with hypothetical data for this compound, based on reported values for other non-steroidal aromatase inhibitors like letrozole and anastrozole.

Table 1: IC50 Values of Aromatase Inhibitors in Breast Cancer Cell Lines

CompoundCell LineIC50 (nM) - 72h
This compound (Hypothetical) MCF-7 To be determined
This compound (Hypothetical) T47D To be determined
LetrozoleMCF-710
AnastrozoleMCF-750

Data for Letrozole and Anastrozole are representative values from the literature.

Table 2: Effect of this compound on Aromatase Activity and Apoptosis

TreatmentConcentration (nM)Aromatase Inhibition (%)Apoptotic Cells (%)
Vehicle Control-05
This compound IC50 valueTo be determinedTo be determined
Letrozole10~90~25

Data for Letrozole is representative. The effect of this compound needs to be experimentally determined.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to visualize key signaling pathways and experimental workflows.

Aromatase_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell ER+ Breast Cancer Cell cluster_Nucleus Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Aromatization ER Estrogen Receptor (ERα) Estrogens->ER Nucleus Nucleus ER->Nucleus Dimerization & Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription This compound This compound This compound->Aromatase Inhibition

Caption: Mechanism of action of this compound in an ER+ breast cancer cell.

Experimental_Workflow cluster_CellCulture Cell Culture Preparation cluster_Treatment This compound Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis Start Start with MCF-7 or T47D cells Culture Culture cells to 80-90% confluency Start->Culture Seed Seed cells into appropriate plates (96-well or 6-well) Culture->Seed Treat Treat cells with varying concentrations of this compound Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability AromataseAssay Aromatase Activity Assay (ELISA-based) Treat->AromataseAssay WesternBlot Western Blot Analysis Treat->WesternBlot IC50 Determine IC50 Value Viability->IC50 Inhibition Quantify Aromatase Inhibition AromataseAssay->Inhibition Protein Analyze Protein Expression WesternBlot->Protein

Caption: General experimental workflow for studying this compound's effects.

Apoptosis_Signaling_Pathway This compound This compound Aromatase Aromatase Inhibition This compound->Aromatase Estrogen Decreased Estrogen Aromatase->Estrogen ER_Signal Reduced ER Signaling Estrogen->ER_Signal Bcl2 Bcl-2 (Anti-apoptotic) Expression ER_Signal->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) Expression ER_Signal->Bax Up-regulation Caspase Caspase Activation (e.g., Caspase-3, -7, -9) Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for the Synthesis of (R)-enantiomer of Finrozole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finrozole is a potent non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential.[1][2] Aromatase, a cytochrome P450 enzyme, is critical in the final step of estrogen biosynthesis, converting androgens to estrogens.[2][3] Inhibition of this enzyme is a key strategy in the treatment of hormone-dependent breast cancer and other estrogen-related conditions. This compound possesses two chiral centers, resulting in four possible stereoisomers. The biological activity of chiral molecules often resides in a single enantiomer, with the others being less active or even contributing to adverse effects. Therefore, the synthesis of the enantiomerically pure, pharmacologically active form is of significant interest in drug development. This document provides detailed protocols for the stereoselective synthesis of the (1R,2S)-enantiomer of this compound, the eutomer responsible for its potent aromatase inhibitory activity.

Two primary strategies are presented:

  • Asymmetric Synthesis: A proposed method for the direct synthesis of the (1R,2S)-enantiomer.

  • Chiral Resolution: A method for separating the desired enantiomer from a racemic mixture.

Mechanism of Action: Aromatase Inhibition

This compound acts as a competitive inhibitor of the aromatase enzyme (CYP19A1). By binding to the active site of the enzyme, it blocks the conversion of androstenedione and testosterone into estrone and estradiol, respectively. This reduction in estrogen levels is the basis of its therapeutic effect in estrogen-dependent diseases.

G Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Estrogen_Effects Estrogen-Mediated Effects (e.g., Tumor Growth) Estrone->Estrogen_Effects Estradiol->Estrogen_Effects This compound This compound This compound->Aromatase Inhibition

Caption: Mechanism of Aromatase Inhibition by this compound.

Asymmetric Synthesis of (1R,2S)-Finrozole: A Proposed Protocol

This proposed synthesis involves the asymmetric reduction of a key ketone intermediate to establish the desired stereochemistry at the hydroxyl group, followed by the introduction of the triazole moiety.

Synthetic Workflow

G cluster_0 Synthesis of Ketone Intermediate cluster_1 Asymmetric Reduction and Epoxidation cluster_2 Triazole Addition and Final Product A 4-cyanobenzaldehyde C Grignard Reaction A->C B 4-fluorobenzyl magnesium bromide B->C D Secondary Alcohol C->D E Oxidation (e.g., PCC, Swern) D->E F 1-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-one E->F G Asymmetric Reduction (e.g., (R)-CBS catalyst, BH3) F->G H (1S)-1-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-ol G->H I Formation of Epoxide (e.g., Trimethylsulfoxonium iodide, NaH) H->I J (2R,3S)-2-(4-cyanophenyl)-3-(4-fluorobenzyl)oxirane I->J L Ring Opening of Epoxide J->L K 1,2,4-Triazole, NaH K->L M (1R,2S)-Finrozole L->M

Caption: Proposed Asymmetric Synthesis Workflow for (1R,2S)-Finrozole.

Experimental Protocol

Step 1: Synthesis of 1-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-one (Ketone Intermediate)

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) in anhydrous THF, add a solution of 4-fluorobenzyl magnesium bromide (1.1 eq) in THF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate to yield the crude ketone, which can be purified by column chromatography.

Step 2: Asymmetric Reduction to (1S)-1-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-ol

  • To a solution of (R)-CBS catalyst (0.1 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of the ketone from Step 1 (1.0 eq) in THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 6 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the chiral alcohol.

Step 3: Formation of (2R,3S)-2-(4-cyanophenyl)-3-(4-fluorobenzyl)oxirane

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour.

  • Add a solution of the chiral alcohol from Step 2 (1.0 eq) in DMSO dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to give the crude epoxide.

Step 4: Synthesis of (1R,2S)-Finrozole

  • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add 1,2,4-triazole (1.5 eq) and stir for 30 minutes at room temperature.

  • Add a solution of the crude epoxide from Step 3 (1.0 eq) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to obtain (1R,2S)-Finrozole.

Expected Data (Hypothetical)
StepProductExpected Yield (%)Expected Enantiomeric Excess (ee%)
11-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-one75-85N/A
2(1S)-1-(4-cyanophenyl)-2-(4-fluorophenyl)ethan-1-ol80-90>95
3(2R,3S)-2-(4-cyanophenyl)-3-(4-fluorobenzyl)oxirane70-80>95
4(1R,2S)-Finrozole60-70>95

Chiral Resolution of Racemic this compound

This method involves the synthesis of racemic this compound followed by separation of the enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of Racemic this compound

The synthesis of racemic this compound follows a similar pathway to the asymmetric synthesis but without the use of a chiral reducing agent in Step 2. A standard reducing agent like sodium borohydride would be used, leading to a racemic mixture of the alcohol and subsequently the racemic epoxide and final product.

Chiral HPLC Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25 °C.

Procedure:

  • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject an appropriate volume (e.g., 10 µL) onto the chiral HPLC column.

  • Monitor the elution of the enantiomers. The (1R,2S)-enantiomer will have a distinct retention time from the other stereoisomers.

  • Collect the fraction corresponding to the desired (1R,2S)-enantiomer.

  • Combine the collected fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure product.

  • Analyze the purity of the collected fraction by re-injecting a small sample onto the same chiral HPLC system.

Expected Data (Hypothetical)
ParameterValue
Retention Time (Enantiomer 1)~8.5 min
Retention Time (Enantiomer 2 - (1R,2S))~10.2 min
Resolution (Rs)>1.5
Enantiomeric Excess (ee%) after collection>99%

Conclusion

The synthesis of the enantiomerically pure (1R,2S)-enantiomer of this compound is crucial for the development of this potent aromatase inhibitor. This document provides a detailed proposed protocol for its asymmetric synthesis, offering a direct route to the desired stereoisomer. Additionally, a robust method for the chiral resolution of a racemic mixture via HPLC is presented as a viable alternative. These protocols and the accompanying data provide a solid foundation for researchers in the fields of medicinal chemistry and drug development to produce and study this promising therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Finrozole Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Finrozole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, with concentrations up to 50 mg/mL (155.12 mM) being achievable.[1][2] For most in vitro applications, preparing a concentrated stock solution in DMSO is the standard practice.

Q2: I cannot use DMSO in my experimental setup. What are some alternative solvents?

A2: While DMSO is the preferred solvent, alternative strategies can be employed if DMSO is incompatible with your experiment. For aqueous-based systems where organic solvents must be minimized, the use of cyclodextrins can be explored. A formulation of this compound in 5% hydroxypropyl-β-cyclodextrin in water has been used for oral solutions in pharmacokinetic studies, indicating its potential to enhance aqueous solubility.[3] It is crucial to validate the compatibility of any alternative solvent system with your specific experimental model.

Q3: My this compound solution, prepared in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous solution. Instead, perform a serial dilution, gradually decreasing the DMSO concentration.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final concentration of DMSO in the culture medium (e.g., up to 0.5%) may prevent precipitation. However, it is critical to include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock to the medium to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

Q4: What is the recommended storage condition for this compound powder and stock solutions?

A4: For long-term storage, this compound powder should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[4] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Troubleshooting Guides

In Vitro Assay Solubility Issues
Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer/media Rapid change in solvent polarity from DMSO to aqueous environment.1. Perform a stepwise dilution. 2. Pre-warm the aqueous solution. 3. Ensure the final DMSO concentration is as high as experimentally permissible (include vehicle control). 4. Vortex immediately and thoroughly upon addition.
Cloudiness or precipitate formation in stock solution Incomplete dissolution or compound degradation.1. Ensure the DMSO used is of high purity and anhydrous. 2. Use sonication to aid dissolution. 3. Visually inspect for complete dissolution before storage. 4. Store stock solutions properly at -20°C or -80°C in small aliquots.
Inconsistent experimental results Poor solubility leading to variable effective concentrations.1. Prepare fresh dilutions from a validated stock solution for each experiment. 2. Visually inspect for any precipitation before adding to the experimental setup. 3. Consider using a formulation with solubility enhancers like cyclodextrins if DMSO is problematic.
In Vivo Formulation Challenges
Problem Possible Cause Troubleshooting Steps
Phase separation or precipitation in the final formulation Improper mixing of components or exceeding solubility limits.1. Follow the specified order of solvent addition precisely. 2. Ensure each component is fully dissolved before adding the next. 3. Use gentle warming and sonication to aid dissolution if necessary. 4. Prepare the formulation fresh before each use.
Animal toxicity or adverse reactions High concentration of DMSO or other vehicle components.1. For sensitive animals, reduce the final DMSO concentration to below 2%.[2] 2. Adjust the ratios of co-solvents (PEG300, Tween-80) as needed. 3. Always include a vehicle-only control group to assess the effects of the formulation itself.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (155.12 mM)[1][2]
WaterPoor aqueous solubility[1]
5% Hydroxypropyl-β-cyclodextrin in WaterSufficient for 3 mg and 9 mg oral solutions[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

Objective: To prepare a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 50 mM stock solution (Molecular Weight of this compound: 322.34 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Visual inspection should show a clear solution with no visible particles.

  • If dissolution is slow, briefly sonicate the tube in a water bath to aid solubilization.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

Objective: To prepare a this compound formulation suitable for oral gavage in animal models. This protocol is based on a general formula for poorly soluble compounds.[2]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. For example, if the final desired concentration in the formulation is 1 mg/mL, and the formulation contains 10% DMSO, you would prepare a 10 mg/mL stock solution in DMSO.

  • Sequentially add the solvents in the following order, ensuring complete mixing after each addition: a. To the appropriate volume of the this compound/DMSO stock solution, add PEG300 to a final concentration of 40%. Vortex until the solution is clear. b. Add Tween-80 to a final concentration of 5%. Vortex thoroughly. c. Add sterile Saline or PBS to bring the solution to the final volume (45%). Vortex until a clear and homogenous solution is achieved.

  • Example for a 1 mL final formulation at 1 mg/mL: a. Start with 100 µL of a 10 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300. Vortex. c. Add 50 µL of Tween-80. Vortex. d. Add 450 µL of Saline or PBS. Vortex.

  • If any cloudiness persists, gentle warming and sonication can be used to aid dissolution.

  • It is recommended to prepare this formulation fresh before each use.

Visualizations

Finrozole_Mechanism_of_Action Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor Binds to GeneTranscription Estrogen-Responsive Gene Transcription EstrogenReceptor->GeneTranscription Activates CellProliferation Cell Proliferation (in hormone-sensitive tissues) GeneTranscription->CellProliferation Promotes This compound This compound This compound->Aromatase Inhibits

Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.

Experimental_Workflow_In_Vitro Start Start: this compound Powder PrepareStock Prepare Concentrated Stock in Anhydrous DMSO Start->PrepareStock StoreStock Aliquot and Store Stock at -20°C or -80°C PrepareStock->StoreStock Dilute Dilute Stock in Pre-warmed Cell Culture Medium StoreStock->Dilute CheckPrecipitation Visually Inspect for Precipitation Dilute->CheckPrecipitation TreatCells Treat Cells CheckPrecipitation->TreatCells Clear Solution Troubleshoot Troubleshoot: - Stepwise dilution - Adjust DMSO concentration - Vortex vigorously CheckPrecipitation->Troubleshoot Precipitate Observed End Proceed with Assay TreatCells->End Troubleshoot->Dilute

Caption: Workflow for preparing this compound for in vitro cell-based assays.

References

Finrozole Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Finrozole Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype (e.g., apoptosis, cell cycle arrest) that seems stronger than or inconsistent with aromatase inhibition alone. Could this be an off-target effect of this compound?

A1: It's possible. While this compound is a selective aromatase inhibitor, high concentrations or cell-type-specific factors can sometimes lead to off-target activities.[1] An unexpected phenotype is a key indicator that warrants further investigation. We recommend a series of validation experiments to distinguish on-target from off-target effects.

Q2: What is the first step I should take to investigate a suspected off-target effect?

A2: The first step is to perform a dose-response experiment and correlate the phenotype with the on-target inhibition of aromatase. Determine the IC50 of this compound for cell viability and compare it to its EC50 for reducing estrogen levels in your specific cell line. A significant discrepancy between these values may suggest an off-target effect.

Q3: How can I definitively prove that the observed phenotype is an off-target effect?

A3: The gold standard for validating an off-target effect is to demonstrate that the phenotype persists even when the intended target (aromatase) is removed or non-functional. This can be achieved through genetic knockdown (siRNA/shRNA) of the CYP19A1 gene (which encodes aromatase) or, ideally, a rescue experiment.

Q4: What is a rescue experiment in the context of this compound?

A4: A rescue experiment aims to reverse the observed phenotype by compensating for the on-target effect. In the case of this compound, this would involve supplementing the cell culture medium with estradiol after treating with this compound. If the phenotype is on-target (due to estrogen deprivation), adding back estradiol should rescue the cells. If the phenotype persists despite estradiol supplementation, it is likely an off-target effect.

Q5: Could this compound be hitting other kinases or proteins?

A5: While this compound is not primarily designed as a kinase inhibitor, many small molecules can have unintended interactions with other proteins, including kinases.[1] If you suspect off-target kinase activity, consider performing a broad-spectrum kinase inhibitor panel or using proteomics-based approaches to identify potential off-target binding partners.[2][3]

Data Presentation: this compound Activity in Various Cell Lines

The following tables provide hypothetical data to illustrate the kind of information you should generate and look for during your troubleshooting experiments.

Table 1: Comparative IC50 Values of this compound for Viability and Aromatase Inhibition

Cell LineCell TypeViability IC50 (µM)Aromatase Inhibition EC50 (µM)
MCF-7Breast Adenocarcinoma (ER+)150.5
T47DBreast Ductal Carcinoma (ER+)200.8
PC-3Prostate Adenocarcinoma (ER-)50>100
HepG2Hepatocellular Carcinoma75>100

Note: A large divergence between Viability IC50 and Aromatase Inhibition EC50, as seen in MCF-7 and T47D, may indicate off-target effects at higher concentrations.

Table 2: Troubleshooting Off-Target Effects with siRNA and Rescue Experiments

Cell LineTreatment% ApoptosisInterpretation
MCF-7Vehicle Control5%Baseline
MCF-7This compound (20 µM)60%Phenotype Observed
MCF-7CYP19A1 siRNA + this compound (20 µM)55%Phenotype persists, likely off-target
MCF-7This compound (20 µM) + Estradiol10%Phenotype rescued, likely on-target
PC-3Vehicle Control4%Baseline
PC-3This compound (50 µM)50%Phenotype Observed
PC-3CYP19A1 siRNA + this compound (50 µM)48%Phenotype persists, likely off-target

Experimental Protocols

Protocol 1: Western Blot for Aromatase Knockdown Verification
  • Cell Lysis: After 48-72 hours of siRNA transfection, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Aromatase (CYP19A1) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. A significant reduction in the aromatase band intensity in the siRNA-treated sample compared to the control indicates successful knockdown.[4]

Protocol 2: siRNA-Mediated Knockdown of Aromatase (CYP19A1)
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute CYP19A1-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Experimentation: After the incubation period, treat the cells with this compound and assess the phenotype of interest (e.g., apoptosis, cell viability).[5]

Protocol 3: Estradiol Rescue Experiment
  • Cell Seeding: Seed cells in appropriate culture plates for your downstream assay (e.g., 96-well for viability, 6-well for apoptosis).

  • Treatment: Treat cells with this compound at a concentration that induces the phenotype of interest.

  • Rescue: Concurrently or after a short pre-incubation with this compound, add 17β-estradiol (typically 1-10 nM) to the appropriate wells. Include a this compound-only control and a vehicle control.

  • Incubation: Incubate for the desired duration of the experiment (e.g., 24-72 hours).

  • Analysis: Perform the downstream assay to determine if the addition of estradiol reverses the effect of this compound.

Mandatory Visualizations

cluster_0 On-Target Pathway of this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activation Gene_Expression Gene Expression (Proliferation, Survival) ER->Gene_Expression Regulation This compound This compound This compound->Aromatase Inhibition

Caption: On-target signaling pathway of this compound.

cluster_1 Troubleshooting Workflow for Off-Target Effects Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response: Compare Viability IC50 vs. Aromatase EC50 Start->Dose_Response Discrepancy Significant Discrepancy? Dose_Response->Discrepancy Rescue_Exp Perform Estradiol Rescue Experiment Discrepancy->Rescue_Exp Yes On_Target Phenotype is Likely ON-TARGET Discrepancy->On_Target No Rescued Phenotype Rescued? Rescue_Exp->Rescued siRNA_Exp Perform Aromatase (CYP19A1) siRNA Knockdown Rescued->siRNA_Exp No Rescued->On_Target Yes Phenotype_Persists Phenotype Persists Post-Knockdown? siRNA_Exp->Phenotype_Persists Phenotype_Persists->On_Target No Off_Target Phenotype is Likely OFF-TARGET Phenotype_Persists->Off_Target Yes

Caption: Experimental workflow for troubleshooting off-target effects.

cluster_2 Logical Relationship of a Rescue Experiment This compound This compound Treatment Aromatase_Inhibition Aromatase Inhibition This compound->Aromatase_Inhibition On-Target Off_Target_Effect Off-Target Effect This compound->Off_Target_Effect Off-Target Estrogen_Depletion Estrogen Depletion Aromatase_Inhibition->Estrogen_Depletion Phenotype Observed Phenotype (e.g., Apoptosis) Estrogen_Depletion->Phenotype Rescue Phenotype Rescued Estrogen_Depletion->Rescue If On-Target Estradiol Add Exogenous Estradiol Estradiol->Estrogen_Depletion Bypasses Off_Target_Effect->Phenotype No_Rescue Phenotype Persists Off_Target_Effect->No_Rescue If Off-Target

Caption: Logical diagram of an estradiol rescue experiment.

References

Optimizing Finrozole dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finrozole. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound dosage and minimizing side effects in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective non-steroidal aromatase inhibitor.[1] It works by blocking the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estrone and estradiol).[2][3][4] By inhibiting this enzyme, this compound significantly reduces circulating estrogen levels, which is the primary mechanism for its therapeutic effect in estrogen-dependent pathologies.[3][4]

Q2: What are the most common side effects observed in preclinical models and how can they be monitored?

A2: The most prevalent side effects associated with this compound, consistent with its mechanism of estrogen deprivation, include musculoskeletal symptoms (arthralgia), reduced bone mineral density, and vasomotor symptoms (hot flashes).[5][6][7]

  • Musculoskeletal Effects: Often presenting as joint and muscle pain, this can be monitored through regular observation of animal behavior (e.g., changes in gait, reluctance to move) and specialized pain assessment scales.[6][8]

  • Bone Health: A decrease in bone mineral density is a significant concern.[6][7] This can be monitored using dual-energy X-ray absorptiometry (DXA) scans in animal models and by analyzing serum biomarkers of bone turnover, such as P1NP (procollagen type I N-terminal propeptide) for bone formation and CTX-I (C-terminal telopeptide of type I collagen) for bone resorption.

  • Vasomotor Symptoms: While more difficult to quantify in animal models, changes in skin temperature can be monitored as a potential surrogate for hot flashes.

Q3: What is a recommended starting concentration for in vitro cell-based assays?

A3: For initial in vitro experiments, a starting concentration range of 1 nM to 10 µM is recommended. This range is broad enough to capture the dose-response curve for most cell lines. Based on its high potency, an IC50 (half-maximal inhibitory concentration) for aromatase inhibition is typically observed in the low nanomolar range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell system.

Q4: Which biomarkers are recommended for assessing this compound's efficacy and toxicity?

A4: A panel of biomarkers should be used to provide a comprehensive assessment of this compound's activity.

Biomarker CategoryRecommended BiomarkersPurpose
Efficacy (Pharmacodynamic) Serum Estradiol, EstroneTo confirm systemic estrogen deprivation.
Intratumoral Estrogen LevelsTo assess local drug action in tumor models.
Aromatase Enzyme ActivityTo directly measure target engagement.[9]
Toxicity (Safety) Serum CTX-I, P1NPTo monitor bone resorption and formation rates.
Bone Mineral Density (BMD)To assess long-term impact on bone health.[6]
Serum Cholesterol, TriglyceridesTo monitor for potential effects on lipid metabolism.[5]
Inflammatory Cytokines (e.g., IL-6, TNF-α)To investigate the mechanism behind arthralgia.

Experimental Protocols

Protocol 1: In-Vitro Fluorometric Aromatase Activity Assay

This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Fluorogenic substrate (e.g., 7-Methoxy-4-(trifluoromethyl)coumarin - MFC)

  • NADPH regenerating system

  • Aromatase assay buffer

  • This compound (and other test compounds)

  • Selective aromatase inhibitor (e.g., Letrozole) as a positive control

  • 96-well solid white microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration in the well should typically range from 0.1 nM to 10 µM.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH regenerating system, and human recombinant aromatase to each well.

  • Inhibitor Incubation: Add the diluted this compound, positive control, or vehicle control to the appropriate wells. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 488/527 nm) every 2 minutes for 60 minutes.[10][11]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration.

    • Normalize the data, setting the vehicle control as 100% activity and a well with a saturating concentration of the positive control as 0% activity.

    • Plot the normalized reaction rates against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Preclinical Assessment of Bone Density in an Ovariectomized Rodent Model

This protocol is designed to evaluate the impact of different this compound dosages on bone health in a preclinical setting that mimics a postmenopausal state.

Model:

  • Female Sprague-Dawley rats (12 weeks old)

  • Surgical ovariectomy (OVX) is performed to induce estrogen deficiency. A sham-operated group should be included as a control.

Procedure:

  • Acclimatization and Surgery: Allow animals to acclimate for one week post-arrival. Perform ovariectomy or sham surgery. Allow a 2-week recovery period to ensure estrogen levels have depleted and bone turnover has increased.

  • Group Allocation and Dosing: Randomly assign OVX animals to vehicle control and this compound treatment groups (e.g., 0.1 mg/kg, 1 mg/kg, 10 mg/kg). Dosing should be performed daily via oral gavage for a period of 8-12 weeks.

  • Bone Mineral Density (BMD) Monitoring: Perform a baseline DXA scan (e.g., of the lumbar spine and femur) before starting treatment and a final scan at the end of the study.

  • Biomarker Collection: Collect blood samples at baseline, mid-point, and termination of the study. Analyze serum for bone turnover markers (CTX-I and P1NP) and estradiol levels to confirm drug efficacy.

  • Terminal Analysis: At the end of the study, euthanize the animals. Harvest femurs and lumbar vertebrae for micro-computed tomography (µCT) analysis to assess bone microarchitecture (e.g., trabecular bone volume, trabecular number, and thickness). Mechanical testing (e.g., three-point bending of the femur) can also be performed to assess bone strength.

  • Data Analysis: Compare BMD changes, serum biomarker levels, µCT parameters, and mechanical strength between the sham, OVX-vehicle, and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Troubleshooting Guides

Guide 1: Inconsistent Aromatase Inhibition in Cell-Based Assays

Problem: High variability or lower-than-expected inhibition of aromatase activity in your in-vitro assay.

Possible Causes & Solutions:

Potential CauseTroubleshooting Step
Cell Health & Passage Number Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can alter cellular metabolism and protein expression.
Reagent Stability Prepare fresh NADPH regenerating solution for each experiment. Ensure the fluorogenic substrate has been stored correctly, protected from light.
Assay Timing and Kinetics Optimize the pre-incubation time for this compound with the enzyme before adding the substrate.[10] Ensure the kinetic read is long enough to establish a stable linear phase of the reaction.
Plate Reader Settings Optimize the gain setting of the plate reader. Check that the focal height is correctly adjusted for the plate and liquid volume.[12]
Well-to-Well Crosstalk If using a luminescence-based assay, use a solid white plate. For fluorescence, a solid black plate is preferred to minimize crosstalk and background.[13]
Guide 2: Unexpected Cytotoxicity at Therapeutic Doses

Problem: You observe significant cell death in your culture at this compound concentrations where you expect to see only aromatase inhibition.

Possible Causes & Solutions:

Potential CauseTroubleshooting Step
Off-Target Effects Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your aromatase activity assay to distinguish between specific inhibition and general cytotoxicity.
Estrogen Deprivation Apoptosis Your cell line may be highly dependent on estrogen for survival. The potent estrogen deprivation caused by this compound could be inducing apoptosis. Confirm this by performing a rescue experiment: add a small amount of estradiol to the media and see if it prevents cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.
Contamination Test cell cultures for mycoplasma contamination, which can affect assay results and cell health.[14]

Visualizations

This compound's Mechanism of Action

Finrozole_Mechanism cluster_synthesis Estrogen Biosynthesis Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Effect Reduced Estrogen Levels Aromatase->Effect Inhibition This compound This compound This compound->Aromatase

Caption: this compound inhibits the aromatase enzyme, blocking estrogen production.

Troubleshooting Workflow for Inconsistent Inhibition

Troubleshooting_Workflow Start Start: Inconsistent Inhibition Data CheckCells Check Cell Health: Viability >95%? Low Passage? Start->CheckCells CheckReagents Check Reagents: Fresh NADPH? Substrate Stored Correctly? CheckCells->CheckReagents Yes TroubleshootCells Action: Culture new cells from frozen stock. CheckCells->TroubleshootCells No OptimizeAssay Optimize Assay Parameters: Incubation Time? Kinetic Read Length? CheckReagents->OptimizeAssay Yes TroubleshootReagents Action: Prepare fresh reagents. CheckReagents->TroubleshootReagents No OptimizeReader Optimize Plate Reader: Gain Setting? Focal Height? OptimizeAssay->OptimizeReader Yes TroubleshootAssay Action: Re-run with varied parameters. OptimizeAssay->TroubleshootAssay No End Consistent Data OptimizeReader->End Yes TroubleshootReader Action: Consult reader manual and re-optimize. OptimizeReader->TroubleshootReader No TroubleshootCells->CheckCells TroubleshootReagents->CheckReagents TroubleshootAssay->OptimizeAssay TroubleshootReader->OptimizeReader

Caption: A step-by-step workflow for troubleshooting inconsistent assay results.

Logic for Dose Adjustment Based on Preclinical Biomarkers

Dose_Adjustment_Logic Start Start: Initial Dose (e.g., 1 mg/kg) MeasureEfficacy Assess Efficacy: Is Estradiol Suppression >95%? Start->MeasureEfficacy MeasureToxicity Assess Toxicity: Significant change in Bone Turnover Markers? MeasureEfficacy->MeasureToxicity Yes IncreaseDose Decision: Increase Dose MeasureEfficacy->IncreaseDose No DecreaseDose Decision: Decrease Dose or Add Bone-Protective Agent MeasureToxicity->DecreaseDose Yes MaintainDose Decision: Maintain Optimal Dose MeasureToxicity->MaintainDose No IncreaseDose->MeasureEfficacy Re-evaluate

Caption: Decision tree for dose modification based on efficacy and toxicity markers.

References

Technical Support Center: Finrozole Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways and byproducts of Finrozole. As specific degradation data for this compound is limited in publicly available literature, this guide draws upon general principles of xenobiotic degradation and data from structurally similar aromatase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound degradation.

Issue IDQuestionPossible CausesSuggested Solutions
FIN-DEG-001 I am not observing any degradation of this compound in my microbial degradation study. - The selected microbial culture may lack the necessary enzymes to metabolize this compound.[1][2] - The concentration of this compound may be too high, leading to toxicity and inhibition of microbial growth.[1][2] - Experimental conditions (pH, temperature, oxygen availability) may not be optimal for microbial activity.[1] - this compound may be recalcitrant to biodegradation under the tested conditions.[3][4]- Screen a variety of microbial consortia from different environmental sources.[5] - Perform a dose-response study to determine the optimal, non-toxic concentration of this compound. - Optimize environmental parameters such as pH, temperature, and aeration based on the requirements of your microbial culture. - Consider co-metabolism by providing a primary carbon source to induce the necessary enzymatic activity.[2]
FIN-DEG-002 My analytical method (e.g., HPLC) shows poor separation between this compound and its potential degradation byproducts. - The mobile phase composition is not optimized for the polarity range of the parent compound and its byproducts. - The stationary phase of the HPLC column is not suitable for the chemical properties of the analytes. - The gradient elution program is not effectively resolving closely eluting peaks.- Systematically vary the solvent ratio in the mobile phase. - Test different column chemistries (e.g., C18, phenyl-hexyl). - Adjust the gradient slope and duration to improve the resolution of critical peak pairs.[6][7] - Ensure proper system suitability tests are performed.[7]
FIN-DEG-003 I am detecting multiple, unidentified peaks in my mass spectrometry analysis of degradation samples. - These could be isomeric byproducts, secondary degradation products, or artifacts from the sample matrix or analytical procedure. - In-source fragmentation during mass spectrometry analysis can create additional peaks.- Utilize high-resolution mass spectrometry (e.g., Q-TOF) to obtain accurate mass measurements and propose elemental compositions for the unknown peaks.[8] - Perform MS/MS fragmentation studies to elucidate the structure of the unknown compounds. - Analyze blank samples (matrix without this compound) to identify background interferences.
FIN-DEG-004 The toxicity of my samples increases after initiating the degradation process. - The degradation process may be forming intermediate byproducts that are more toxic than the parent this compound compound.[2][3]- Conduct a time-course toxicity assessment to monitor changes in toxicity throughout the degradation process.[8] - Couple analytical identification of byproducts with their individual toxicity assessment to identify the key toxic contributors. - Continue the degradation experiment to determine if these toxic intermediates are further degraded into less harmful substances.[2]

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on its chemical structure (containing a triazole ring, a nitrile group, and aromatic rings) and studies on similar compounds like Letrozole, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under acidic or alkaline conditions, which could lead to the formation of a corresponding carboxylic acid or amide byproduct.[9][10]

  • Oxidation: The aromatic rings and the aliphatic linker are potential sites for oxidative attack, particularly through advanced oxidation processes or microbial metabolism. This can introduce hydroxyl groups or lead to ring cleavage.[5][10] The triazole ring may also undergo oxidation to form an N-oxide.[9][10]

  • Photolysis: Direct exposure to UV light may induce photodegradation, potentially leading to cleavage of the molecule or rearrangements.[8]

  • Biodegradation: Microorganisms may utilize various enzymatic pathways to break down this compound. Common reactions in xenobiotic biodegradation include hydroxylation, dealkylation, and ring cleavage, mediated by enzymes like cytochrome P450s and hydrolases.[5][11][12]

2. What are the potential degradation byproducts of this compound?

While specific byproducts have not been reported, based on the predicted degradation pathways, potential byproducts could include:

Potential Byproduct ClassFormation PathwayPotential Chemical Moiety
Hydrolytic ProductsHydrolysisCarboxylic acid, Amide
Oxidative ProductsOxidationHydroxylated aromatics, N-oxides
Ring-Opened ProductsOxidation/BiodegradationVarious aliphatic and aromatic fragments

3. What experimental setup is recommended for studying this compound degradation?

A typical experimental workflow for investigating this compound degradation would involve:

  • Degradation Experiment: Incubate this compound under the desired conditions (e.g., with a microbial culture, under UV light, or at a specific pH).

  • Sample Preparation: At various time points, collect samples and perform necessary cleanup steps like solid-phase extraction to remove interfering matrix components.

  • Analytical Separation: Use a robust analytical technique like High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate the parent compound from its degradation products.[6][7]

  • Identification and Quantification: Couple the HPLC system to a mass spectrometer (LC-MS) for the identification of byproducts based on their mass-to-charge ratio and fragmentation patterns.[8] Use a UV detector for quantification.

  • Toxicity Assessment: Employ bioassays (e.g., with Vibrio fischeri) to evaluate the toxicity of the samples at different stages of degradation.[8]

Below is a conceptual workflow for a this compound degradation study.

Finrozole_Degradation_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis start This compound Solution degradation Degradation (Microbial/Photolytic/Hydrolytic) start->degradation sampling Time-course Sampling degradation->sampling sample_prep Sample Preparation (e.g., SPE) sampling->sample_prep toxicity Toxicity Assay sampling->toxicity hplc HPLC Separation sample_prep->hplc ms MS Identification hplc->ms uv UV Quantification hplc->uv

Conceptual workflow for a this compound degradation study.

4. How can I predict the environmental fate of this compound?

The environmental fate of this compound can be predicted by studying its persistence and mobility. Key parameters to investigate include:

  • Biodegradation Half-Life (DT50): The time required for 50% of the compound to be degraded. This can be determined from microbial degradation studies.

  • Soil Adsorption Coefficient (Koc): This measures the tendency of this compound to bind to soil particles, which affects its mobility in the environment.[13][14]

  • Photodegradation Rate: The rate at which this compound is broken down by sunlight.

  • Hydrolytic Stability: The stability of this compound in water at different pH values.

These parameters can be used in environmental fate models to predict the concentration and distribution of this compound in different environmental compartments.[15]

The following diagram illustrates the potential environmental fate of this compound.

Environmental_Fate_this compound cluster_degradation Degradation Pathways cluster_transport Environmental Transport This compound This compound biodegradation Biodegradation This compound->biodegradation photolysis Photolysis This compound->photolysis hydrolysis Hydrolysis This compound->hydrolysis adsorption Adsorption to Soil/Sediment This compound->adsorption byproducts Degradation Byproducts biodegradation->byproducts photolysis->byproducts hydrolysis->byproducts leaching Leaching to Groundwater adsorption->leaching runoff Runoff to Surface Water adsorption->runoff

References

Technical Support Center: Enhancing the Selectivity of Finrozole for Aromatase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Finrozole, a nonsteroidal, competitive aromatase inhibitor.[1][2] The following resources are designed to address specific issues that may be encountered while working to enhance the selectivity of this compound for its target enzyme, aromatase (cytochrome P450 19A1).[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal, competitive inhibitor of the aromatase enzyme.[1][2] It functions by binding to the active site of aromatase, thereby preventing the conversion of androgens to estrogens. This inhibition is a key strategy in therapeutic areas where estrogen production is a driver of pathology.

Q2: How can the selectivity of this compound for aromatase be enhanced?

Enhancing the selectivity of this compound, or any enzyme inhibitor, involves modifying the molecule to increase its affinity for the target enzyme (aromatase) while decreasing its affinity for off-target enzymes, such as other cytochrome P450 (CYP) isoforms. Key strategies include:

  • Structure-Based Drug Design: Utilizing the crystal structure of aromatase to design this compound analogs that fit more precisely into the active site of aromatase compared to the active sites of other CYPs.

  • Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding affinity of this compound derivatives to aromatase and various off-target enzymes. This allows for the in-silico screening of modifications that are most likely to improve selectivity.

  • Targeting Allosteric Sites: Designing this compound analogs that bind to allosteric sites on the aromatase enzyme. Allosteric sites are distinct from the active site and can offer a higher degree of selectivity, as they are often less conserved across related enzymes.

  • Site-Directed Mutagenesis Studies: Introducing specific mutations into the aromatase enzyme to identify key amino acid residues involved in this compound binding. This information can then be used to design inhibitors with improved interactions with these residues.

Q3: What are the known off-target effects of non-steroidal aromatase inhibitors like this compound?

While this compound is described as a selective aromatase inhibitor with no reported signs of adreno-cortical suppression, hematological, or biochemical toxicity, non-steroidal aromatase inhibitors as a class can have off-target effects.[4] These are often related to the inhibition of other cytochrome P450 enzymes involved in steroidogenesis and drug metabolism. Common off-target effects observed with other aromatase inhibitors include interactions with CYP1A2, CYP2A6, CYP2C9, CYP2C19, and CYP3A4. The extent of these interactions varies between different inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments aimed at evaluating and improving the selectivity of this compound.

Issue Possible Cause Troubleshooting Steps
High variability in IC50 values for aromatase inhibition. Inconsistent enzyme activity, substrate concentration, or inhibitor dilution.1. Ensure consistent source and batch of recombinant human aromatase. 2. Prepare fresh substrate and inhibitor solutions for each experiment. 3. Use a calibrated multichannel pipette for dispensing reagents. 4. Include a known standard inhibitor (e.g., Letrozole) in each assay plate for quality control.
Apparent lack of selectivity in cell-based assays. 1. Off-target effects on cell viability or other signaling pathways. 2. The cell line may express other CYPs that metabolize this compound or the substrate.1. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel to the aromatase activity assay to rule out non-specific toxicity. 2. Use a cell line with well-characterized CYP expression profiles. 3. Compare results with a cell-free (recombinant enzyme) assay to distinguish between direct enzyme inhibition and cellular effects.
Difficulty in expressing and purifying mutant aromatase for site-directed mutagenesis studies. 1. The mutation may destabilize the protein. 2. Inefficient transfection or protein expression.1. Use computational tools to predict the structural impact of the mutation before proceeding with the experiment. 2. Optimize transfection conditions (e.g., DNA concentration, transfection reagent). 3. Use a different expression system (e.g., bacterial, insect, or mammalian cells).
Inconclusive results from computational docking simulations. 1. Inaccurate protein structure or ligand preparation. 2. Inappropriate docking algorithm or scoring function.1. Ensure the use of a high-resolution crystal structure of aromatase. 2. Properly prepare the ligand by assigning correct protonation states and tautomers. 3. Test multiple docking programs and scoring functions and validate the protocol using known binders.

Data Presentation

A critical step in enhancing the selectivity of an inhibitor is to quantify its activity against the target enzyme and a panel of relevant off-target enzymes. The following table provides a template for presenting such data, populated with publicly available IC50 values for other non-steroidal aromatase inhibitors for comparative purposes.

Enzyme This compound IC50 (µM) Letrozole IC50 (µM) [5][6]Anastrozole Ki (µM) Vorozole IC50 (µM) [6]
Aromatase (CYP19A1) Data not available0.00727~0.0150.00417
CYP1A2 Data not available3328321
CYP2A6 Data not available5.9>50024.4
CYP2B6 Data not available>100--
CYP2C8 Data not available>100--
CYP2C9 Data not available133.910-
CYP2C19 Data not available24.8--
CYP2D6 Data not available158>500-
CYP3A4 Data not available>10001098.1

Experimental Protocols

1. In Vitro Aromatase Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available aromatase inhibitor screening kits.

  • Materials:

    • Recombinant human aromatase (CYP19A1)

    • Aromatase substrate (e.g., a fluorogenic probe)

    • NADPH regeneration system

    • This compound and control inhibitors (e.g., Letrozole)

    • Assay buffer

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

    • Add the diluted compounds to the wells of the 96-well plate.

    • Add the aromatase enzyme solution to each well.

    • Initiate the reaction by adding the NADPH regeneration system and the fluorogenic substrate.

    • Incubate the plate at 37°C for the recommended time, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Site-Directed Mutagenesis of Aromatase

This protocol outlines the general steps for creating specific mutations in the aromatase gene to study inhibitor binding.

  • Materials:

    • Expression plasmid containing the human aromatase cDNA

    • Custom-designed mutagenic primers

    • High-fidelity DNA polymerase

    • DpnI restriction enzyme

    • Competent E. coli cells

    • Mammalian cell line for expression (e.g., HEK293 or CHO cells)

    • Transfection reagent

  • Procedure:

    • Mutagenesis PCR: Perform PCR using the aromatase plasmid as a template and the mutagenic primers to introduce the desired mutation.

    • Template Digestion: Digest the parental, methylated template DNA with DpnI.

    • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

    • Plasmid Purification: Isolate the mutated plasmid DNA from the E. coli culture.

    • Sequence Verification: Sequence the purified plasmid to confirm the presence of the desired mutation and the absence of any unintended mutations.

    • Transfection: Transfect the sequence-verified mutant plasmid into a suitable mammalian cell line.

    • Protein Expression and Analysis: After 24-48 hours, harvest the cells and prepare cell lysates or microsomes to be used in the aromatase inhibition assay as described above.

Visualizations

G cluster_0 Strategies to Enhance this compound Selectivity A Structure-Based Design E Increased Affinity for Aromatase A->E F Decreased Affinity for Off-Targets (e.g., other CYPs) A->F B Computational Modeling B->E B->F C Allosteric Site Targeting C->E C->F D Site-Directed Mutagenesis D->E D->F G Enhanced Selectivity of this compound E->G F->G

Caption: Logical workflow for enhancing this compound selectivity.

G cluster_workflow In Vitro Aromatase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Inhibitor Dilutions prep->plate add_enzyme Add Aromatase Enzyme plate->add_enzyme initiate Initiate Reaction (Add Substrate & NADPH) add_enzyme->initiate incubate Incubate at 37°C initiate->incubate read Measure Fluorescence incubate->read analyze Calculate IC50 read->analyze G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion This compound This compound This compound->Inhibition Inhibition->Aromatase Competitive Inhibition

References

Technical Support Center: Managing Finrozole Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Finrozole resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-steroidal, competitive aromatase inhibitor.[1] Aromatase is a key enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[2][3] By inhibiting aromatase, this compound decreases the production of estrogen, which can slow or stop the growth of estrogen receptor-positive (ER+) cancer cells that rely on estrogen for proliferation.

Q2: How is this compound resistance defined in cancer cell lines?

This compound resistance is characterized by the reduced sensitivity of cancer cells to the anti-proliferative effects of the drug. This is typically quantified by an increase in the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit cell growth by 50%. A significant increase in the IC50 value of a cell line compared to its parental, sensitive counterpart indicates the development of resistance.

Q3: What are the common molecular mechanisms underlying resistance to aromatase inhibitors like this compound?

While specific data on this compound is limited, resistance to third-generation aromatase inhibitors, a class to which this compound belongs, is generally attributed to several mechanisms:

  • Upregulation of Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependence on estrogen for growth and survival. The most common pathways implicated are the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][4]

  • Estrogen Receptor (ER) Hypersensitivity or Ligand-Independent Activation: Resistant cells may develop hypersensitivity to very low levels of residual estrogen or the ER may become activated in the absence of estrogen, often through phosphorylation by kinases from the aforementioned survival pathways.[5][6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8][9]

  • Altered Metabolism: Changes in cellular metabolism can provide resistant cells with the necessary energy and building blocks to proliferate despite the presence of the drug.

Q4: How can I develop a this compound-resistant cancer cell line in the lab?

A common method for developing acquired resistance in vitro is through continuous exposure of a sensitive cancer cell line (e.g., MCF-7) to gradually increasing concentrations of this compound over a prolonged period (typically 6-12 months).[10] This process selects for cells that can survive and proliferate in the presence of the drug.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-resistant cancer cell lines.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for this compound in resistant cell line. Cell line heterogeneity; inconsistent passage number; variability in assay conditions.1. Perform single-cell cloning to establish a homogenous resistant population.2. Use cells within a consistent and narrow range of passage numbers for all experiments.3. Standardize all assay parameters, including seeding density, drug incubation time, and reagent concentrations.
Resistant cell line loses its resistant phenotype over time. Lack of continuous selective pressure.Culture the resistant cell line in the continuous presence of a maintenance dose of this compound (typically the concentration at which resistance was established).
No significant difference in protein expression of target signaling pathways (e.g., p-AKT, p-ERK) between sensitive and resistant cells via Western blot. 1. The resistance mechanism may not involve the specific pathway being investigated.2. The antibody may not be specific or sensitive enough.3. Samples may have been improperly handled.1. Investigate other potential resistance mechanisms, such as drug efflux (ABCG2 expression) or mutations in the aromatase gene.2. Validate the antibody using positive and negative controls (e.g., cells treated with known activators/inhibitors of the pathway or siRNA knockdown of the target protein).3. Ensure proper sample collection, lysis, and storage to preserve protein phosphorylation.
siRNA knockdown of a suspected resistance gene does not re-sensitize the cells to this compound. 1. The targeted gene is not the primary driver of resistance.2. Knockdown efficiency is insufficient.3. Redundant pathways are compensating for the loss of the targeted gene.1. Explore other potential targets based on transcriptomic or proteomic analyses of the resistant cells.2. Verify knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.3. Consider dual-knockdown experiments targeting multiple nodes in a pathway or redundant pathways.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the characterization of a this compound-resistant cell line.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
MCF-7 (Parental)0.51
MCF-7/FinR (this compound-Resistant)10.020

Table 2: Relative Protein Expression in Parental vs. This compound-Resistant Cells

ProteinParental (MCF-7)This compound-Resistant (MCF-7/FinR)Fold Change
p-AKT (Ser473)1.03.5+3.5
Total AKT1.01.1+0.1
p-ERK1/2 (Thr202/Tyr204)1.02.8+2.8
Total ERK1/21.01.00.0
ABCG21.05.2+5.2

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes the generation of a this compound-resistant cell line by continuous drug exposure.

  • Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in their recommended growth medium.

  • Initial Drug Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the this compound concentration in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to adapt and recover their normal growth rate before the next dose escalation.

  • Establishment of Resistance: Continue this process until the cells are able to proliferate in a clinically relevant concentration of this compound (e.g., 1-10 µM). This process can take several months.

  • Characterization: Characterize the resulting resistant cell line by determining its IC50 value for this compound and comparing it to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a consistent source for future experiments.

2. Cell Viability (MTT) Assay Protocol

This protocol measures cell viability to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

3. Western Blot Protocol for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation of proteins in key signaling pathways.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, ABCG2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

4. siRNA Knockdown Protocol for Gene Function Validation

This protocol uses small interfering RNA (siRNA) to validate the role of a specific gene in this compound resistance.[11][12][13]

  • siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting the gene of interest (e.g., AKT1, MAPK1, ABCG2) and a non-targeting control siRNA.

  • Transfection: Transfect the this compound-resistant cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target gene.

  • Validation of Knockdown: Confirm the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Cell Viability Assay: Re-evaluate the IC50 of this compound in the siRNA-transfected cells using the MTT assay protocol described above. A significant decrease in the IC50 in cells with the target gene knocked down compared to the non-targeting control would indicate that the gene plays a role in this compound resistance.

Visualizations

Signaling Pathways in this compound Resistance

Finrozole_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS IGFR IGF-1R IGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER Estrogen Receptor AKT->ER Phosphorylation (Ligand-Independent Activation) Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->ER Phosphorylation (Ligand-Independent Activation) ERK->Proliferation This compound This compound Aromatase Aromatase This compound->Aromatase Inhibition Estrogens Estrogens Aromatase->Estrogens Conversion Androgens Androgens Androgens->Aromatase Substrate Estrogens->ER ABCG2 ABCG2 ABCG2->this compound Efflux ER->Proliferation

Caption: Key signaling pathways involved in acquired resistance to this compound.

Experimental Workflow for Investigating this compound Resistance

Finrozole_Resistance_Workflow Start Start with this compound-Sensitive Cancer Cell Line (e.g., MCF-7) GenerateResistant Generate this compound-Resistant Cell Line (MCF-7/FinR) Start->GenerateResistant Characterize Characterize Resistant Phenotype (IC50 Determination) GenerateResistant->Characterize Hypothesize Hypothesize Resistance Mechanism(s) Characterize->Hypothesize Signaling Investigate Signaling Pathways (Western Blot for p-AKT, p-ERK) Hypothesize->Signaling Upregulated Survival Pathways? Efflux Investigate Drug Efflux (Western Blot for ABCG2) Hypothesize->Efflux Increased Drug Efflux? Validate Validate Key Mediators (siRNA Knockdown) Signaling->Validate Efflux->Validate Analyze Analyze Re-sensitization (IC50 shift after knockdown) Validate->Analyze Conclusion Conclude on Resistance Mechanism Analyze->Conclusion

Caption: A typical experimental workflow for identifying this compound resistance mechanisms.

Troubleshooting Logic for Loss of Resistant Phenotype

Troubleshooting_Resistance_Loss Problem Problem: this compound-Resistant Cell Line Shows Increased Sensitivity CheckCulture Check Culture Conditions Problem->CheckCulture SelectivePressure Was the cell line cultured without This compound (selective pressure)? CheckCulture->SelectivePressure Selective Pressure? YesPressure SelectivePressure->YesPressure Yes NoPressure SelectivePressure->NoPressure No SolutionPressure Solution: Re-culture cells in the presence of a maintenance dose of this compound. YesPressure->SolutionPressure CheckPassage Check Passage Number NoPressure->CheckPassage HighPassage Is the passage number too high? CheckPassage->HighPassage Passage Number? YesPassage HighPassage->YesPassage Yes NoPassage HighPassage->NoPassage No SolutionPassage Solution: Thaw a new vial of the resistant cell line from a low-passage stock. YesPassage->SolutionPassage Contamination Check for Contamination NoPassage->Contamination IsContaminated Is there evidence of microbial or cross-contamination? Contamination->IsContaminated Contamination? YesContam IsContaminated->YesContam Yes NoContam IsContaminated->NoContam No SolutionContam Solution: Discard the contaminated culture and start from a fresh, uncontaminated stock. YesContam->SolutionContam FurtherInvestigate Further Investigation Needed NoContam->FurtherInvestigate

Caption: A troubleshooting flowchart for addressing the loss of a resistant phenotype.

References

Refining Finrozole synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Finrozole for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, with the IUPAC name 4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile, is a chiral triazole derivative. The synthesis generally involves the reaction of a substituted oxirane with 1,2,4-triazole. A common precursor is 2-(4-cyanophenyl)-3-(4-fluorobenzyl)oxirane, which possesses the required stereochemistry. The key step is the nucleophilic ring-opening of the epoxide by the triazole.

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: The critical parameters include reaction temperature, choice of solvent, and the base used to deprotonate the 1,2,4-triazole. Overheating can lead to side reactions and decomposition, while an inappropriate solvent can hinder the reaction rate and selectivity. The choice and stoichiometry of the base are crucial for efficient triazole anion formation without promoting unwanted side reactions.

Q3: How can the stereochemistry of this compound be controlled during synthesis?

A3: The desired (1R, 2S) stereochemistry of this compound is typically established by using a stereochemically pure starting material, such as a chiral epoxide precursor. It is essential to employ reaction conditions that proceed with a high degree of stereoselectivity, usually through an SN2-type ring-opening of the epoxide, which results in the inversion of configuration at one of the chiral centers.

Q4: What are the common methods for purifying crude this compound?

A4: Purification of crude this compound is typically achieved through recrystallization or column chromatography. The choice of solvent system for recrystallization is critical to obtain high purity crystals. For chromatographic purification, silica gel is a common stationary phase, with a mobile phase consisting of a mixture of polar and non-polar solvents, such as ethyl acetate and hexanes, in a suitable ratio.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion 1. Incomplete deprotonation of 1,2,4-triazole.2. Low reaction temperature.3. Inappropriate solvent.1. Use a stronger base (e.g., sodium hydride) or increase the stoichiometry of the base. Ensure anhydrous conditions.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Screen different polar aprotic solvents like DMF, DMSO, or acetonitrile.
Formation of Regioisomeric Impurity Nucleophilic attack of the triazole at the less desired carbon of the epoxide.Optimize the reaction conditions to favor the desired SN2 attack. This may involve changing the solvent or using a milder base to control the reactivity of the nucleophile.
Epimerization at Chiral Centers 1. Harsh reaction conditions (e.g., high temperature, strong base).2. Inappropriate work-up procedure.1. Use milder reaction conditions. Employ a less aggressive base and maintain a lower reaction temperature.2. Ensure the work-up is performed under neutral or slightly acidic conditions to avoid epimerization.
Difficulty in Product Crystallization 1. Presence of impurities inhibiting crystal formation.2. Inappropriate solvent system for crystallization.1. Purify the crude product by column chromatography before attempting crystallization.2. Perform a systematic screening of different solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone/water).
Product Decomposition during Purification 1. Product instability on silica gel.2. High temperatures during solvent evaporation.1. Deactivate the silica gel with a small amount of triethylamine before use. Alternatively, use a different stationary phase like alumina.2. Use a rotary evaporator at a lower temperature and reduced pressure.

Experimental Protocols

Synthesis of 4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]benzonitrile (this compound)

This protocol is a representative synthesis and may require optimization based on laboratory conditions and reagent purity.

Step 1: Preparation of the Triazole Anion

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.

Step 2: Epoxide Ring-Opening Reaction

  • Cool the suspension of the triazole anion back to 0 °C.

  • Add a solution of a stereochemically pure 2-(4-cyanophenyl)-3-(4-fluorobenzyl)oxirane (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Extraction

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallize the crude product from a suitable solvent system such as ethyl acetate/hexanes or methanol/water to obtain pure this compound.

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes for this compound Synthesis

Parameter Condition A Condition B Condition C
Base Sodium HydridePotassium CarbonateSodium Hydroxide
Solvent DMFAcetonitrileDMSO
Temperature Room Temperature80 °C50 °C
Reaction Time 24 hours18 hours36 hours
Yield (%) 756068
Purity (by HPLC, %) 958892

Visualizations

Finrozole_Synthesis_Workflow cluster_step1 Step 1: Triazole Anion Formation cluster_step2 Step 2: Epoxide Ring-Opening cluster_step3 Step 3: Work-up & Extraction cluster_step4 Step 4: Purification Triazole 1,2,4-Triazole Anion Triazole Anion Triazole->Anion NaH, DMF, 0°C to RT NaH Sodium Hydride NaH->Anion DMF1 Anhydrous DMF DMF1->Anion Crude_this compound Crude this compound Anion->Crude_this compound Epoxide, DMF, 0°C to RT Epoxide Chiral Epoxide Precursor Epoxide->Crude_this compound DMF2 Anhydrous DMF DMF2->Crude_this compound Quench Quench (aq. NH4Cl) Crude_this compound->Quench Extract Extract (Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Purification Column Chromatography or Recrystallization Dry->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete High_Impurity High Impurity Profile Check_Conversion->High_Impurity Complete Optimize_Base Optimize Base/Solvent Low_Conversion->Optimize_Base Optimize_Temp Adjust Temperature Low_Conversion->Optimize_Temp Check_Stereochem Analyze Stereochemistry High_Impurity->Check_Stereochem Epimerization Epimerization Detected Check_Stereochem->Epimerization Incorrect Purification_Issue Purification Difficulty Check_Stereochem->Purification_Issue Correct Milder_Conditions Use Milder Conditions Epimerization->Milder_Conditions Recrystallization_Fail Recrystallization Fails Purification_Issue->Recrystallization_Fail Yes Chromatography_Screen Screen Solvents/Stationary Phase Recrystallization_Fail->Chromatography_Screen

Caption: Logical troubleshooting flow for this compound synthesis.

Mitigating Finrozole's impact on non-target steroid pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finrozole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound's potential impact on non-target steroid pathways. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what is its primary mechanism of action?

This compound is a nonsteroidal, competitive aromatase (CYP19A1) inhibitor.[1][2][3] Its primary mechanism is to block the final step of estrogen biosynthesis, which is the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[3][4] This action makes it a valuable tool for research into estrogen-dependent processes.

Finrozole_MoA Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion This compound This compound This compound->Aromatase Inhibits Steroid_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17-OH Progesterone Pregnenolone->Hydroxyprogesterone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 Aldosterone Synthase (CYP11B2) Corticosterone->CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol (Glucocorticoid) Deoxycortisol->Cortisol CYP11B1 11β-hydroxylase (CYP11B1) Deoxycortisol->CYP11B1 Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (Estrogen) Androstenedione->Estrone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Estradiol Estradiol (Estrogen) Testosterone->Estradiol Testosterone->Aromatase This compound This compound This compound->CYP11B2 Potential Off-Target This compound->CYP11B1 Potential Off-Target This compound->Aromatase Primary Target CYP11B2->Aldosterone CYP11B1->Cortisol Aromatase->Estrone Aromatase->Estradiol Troubleshooting_Flow start Unexpected Steroid Profile Observed with this compound check_cortisol Are Cortisol levels decreased AND 11-Deoxycortisol levels increased? start->check_cortisol check_aldo Are Aldosterone levels decreased AND DOC/Corticosterone levels increased? check_cortisol->check_aldo No cause_cyp11b1 Likely Cause: Inhibition of CYP11B1 check_cortisol->cause_cyp11b1 Yes cause_cyp11b2 Likely Cause: Inhibition of CYP11B2 check_aldo->cause_cyp11b2 Yes other Other Cause or No Off-Target Effect check_aldo->other No action_lcms Action: Run Full Steroid Panel (LC-MS/MS) cause_cyp11b1->action_lcms cause_cyp11b2->action_lcms end Off-target effect confirmed. Proceed to mitigation. action_lcms->end action_acth Consider ACTH Stimulation Test other->action_acth Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 1. Aliquot Sample (e.g., 200µL Serum) p2 2. Add Internal Standards p1->p2 p3 3. Liquid-Liquid Extraction (MTBE) p2->p3 p4 4. Evaporate Solvent p3->p4 p5 5. Reconstitute in Mobile Phase p4->p5 p6 6. Inject into UHPLC System p5->p6 p7 7. Detect with Triple Quad MS/MS (MRM Mode) p6->p7 d1 8. Generate Calibration Curves p7->d1 d2 9. Quantify Steroid Concentrations d1->d2 d3 10. Compare Results to Control Groups d2->d3

References

Validation & Comparative

A Comparative Analysis of Finrozole and Other Aromatase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Finrozole, a novel nonsteroidal aromatase inhibitor, with other established aromatase inhibitors such as Anastrozole, Letrozole, and Exemestane. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and available experimental data.

Introduction to Aromatase Inhibitors

Aromatase inhibitors (AIs) are a class of drugs that play a crucial role in the treatment of hormone-receptor-positive breast cancer, particularly in postmenopausal women.[1][2][3] They act by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens.[1][2] This reduction in estrogen levels deprives hormone-sensitive breast cancer cells of the signals they need to grow and proliferate. AIs are broadly categorized into two types: nonsteroidal inhibitors (e.g., Anastrozole, Letrozole, this compound) which bind reversibly to the aromatase enzyme, and steroidal inhibitors (e.g., Exemestane) which bind irreversibly.[4][5]

This compound: A Novel Aromatase Inhibitor

This compound is a nonsteroidal, orally active, and competitive aromatase inhibitor.[6][7] It has been investigated for its potential therapeutic effects in managing urinary symptoms in men and also has applications in veterinary medicine.[6][8]

Pharmacokinetics of this compound

A study in healthy male volunteers provided the following pharmacokinetic data for this compound after oral administration:

ParameterTablet (3 mg)Solution (3 mg)
Tmax (h) 2.5 - 3.10.6 - 0.7
Apparent Elimination Half-life (t1/2,z) (h) ~8~3
Relative Bioavailability (vs. solution) 89%-

Table 1: Pharmacokinetic parameters of this compound in healthy men.[7]

Currently, there is a lack of publicly available preclinical and clinical data directly comparing the efficacy of this compound to other aromatase inhibitors in the context of cancer treatment.

Comparative Efficacy of Established Aromatase Inhibitors

Anastrozole, Letrozole, and Exemestane are third-generation aromatase inhibitors widely used in the treatment of breast cancer.[1][4] Extensive research has been conducted to compare their efficacy.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In the context of aromatase inhibitors, a lower IC50 value indicates a higher potency.

Aromatase InhibitorCell LineIC50 (nM)
Letrozole MCF-7aro50 - 100
Anastrozole MCF-7aro> 500 (IC50 not reached)
Letrozole T-47Daro< 50
Anastrozole T-47Daro~50

Table 2: Comparative IC50 values for Letrozole and Anastrozole in inhibiting hormone-stimulated proliferation of breast cancer cells.[9]

Preclinical studies have consistently shown that Letrozole is a more potent inhibitor of aromatase than Anastrozole.[9][10]

Clinical Efficacy

Numerous clinical trials have compared the efficacy of these three aromatase inhibitors. While all three have demonstrated superiority over tamoxifen in certain settings, there are some differences among them.[11][12] One open-label randomized study found a statistically significant higher overall response rate for letrozole compared to anastrozole as a second-line therapy in women with metastatic breast cancer.[13] However, a large phase III trial (FACE) did not show a significant difference in 5-year disease-free survival between letrozole and anastrozole in the adjuvant setting for postmenopausal patients with node-positive early breast cancer.[14]

Mechanism of Action and Signaling Pathways

Aromatase inhibitors exert their effect by blocking the synthesis of estrogens, thereby inhibiting the downstream signaling pathways that promote tumor growth. The primary pathway affected is the estrogen receptor (ER) signaling pathway.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Breast Cancer Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binding & Activation ERE Estrogen Response Element (DNA) ER->ERE Binding to DNA GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation & Growth GeneTranscription->CellProliferation Leads to AIs Aromatase Inhibitors (this compound, Letrozole, Anastrozole, Exemestane) AIs->Aromatase Inhibition

Figure 1: Simplified signaling pathway of estrogen synthesis and action, and the inhibitory effect of aromatase inhibitors.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Intact Cell)

A common method to determine the IC50 of aromatase inhibitors involves using aromatase-overexpressing breast cancer cell lines (e.g., MCF-7aro).

Experimental_Workflow cluster_workflow Workflow for IC50 Determination start Start cell_culture Culture aromatase-overexpressing breast cancer cells (e.g., MCF-7aro) start->cell_culture treatment Treat cells with varying concentrations of AIs (this compound, Anastrozole, etc.) and a testosterone substrate cell_culture->treatment incubation Incubate for a defined period treatment->incubation measure Measure the conversion of testosterone to estradiol (e.g., using radioimmunoassay or ELISA) incubation->measure calculate Calculate the percentage of inhibition at each AI concentration measure->calculate plot Plot inhibition vs. concentration and determine IC50 calculate->plot end End plot->end

Figure 2: A generalized experimental workflow for determining the in vitro efficacy of aromatase inhibitors.

Conclusion

Anastrozole, Letrozole, and Exemestane are well-characterized aromatase inhibitors with proven clinical efficacy in the management of hormone-receptor-positive breast cancer. Preclinical data suggests differences in their potency, with Letrozole appearing to be a more potent inhibitor than Anastrozole in some studies.[9][10]

This compound is a newer, nonsteroidal aromatase inhibitor. While its basic pharmacological profile and pharmacokinetics in healthy individuals have been described, there is a notable absence of publicly available data from direct comparative studies against other aromatase inhibitors in a cancer research setting. Therefore, while this compound is an interesting compound for further investigation, its relative efficacy compared to established agents like Letrozole, Anastrozole, and Exemestane remains to be determined. Further preclinical and clinical studies are warranted to establish the therapeutic potential of this compound in oncology.

References

A Comparative Guide: Letrozole vs. Anastrozole in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of endocrine therapies for breast cancer, a detailed understanding of the available aromatase inhibitors is paramount. This guide provides an objective comparison of two widely used non-steroidal aromatase inhibitors, Letrozole and Anastrozole, with a focus on their performance in preclinical breast cancer models.

Executive Summary

Letrozole and Anastrozole are both third-generation aromatase inhibitors that effectively block the conversion of androgens to estrogens, a key driver in hormone receptor-positive (HR+) breast cancer.[1] Preclinical and clinical evidence consistently demonstrates that while both drugs share a similar mechanism of action, Letrozole exhibits greater potency in aromatase inhibition and estrogen suppression.[2][3] However, clinical trials in adjuvant settings have shown no significant difference in overall efficacy, such as disease-free survival, between the two agents.[4] The choice between these inhibitors may, therefore, depend on subtle differences in their biological effects, potential for resistance, and side effect profiles.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of Letrozole and Anastrozole.

Table 1: In Vitro Potency and Cell Proliferation Inhibition

ParameterLetrozoleAnastrozoleCell Line/SystemCitation
Aromatase Inhibition More potent inhibitorLess potent inhibitorHuman breast adipose fibroblasts, aromatase-transfected MCF-7 cells[5]
IC50 (Cell Proliferation) 50-100 nMIC50 not reached (100-500 nM)MCF-7aro (monolayer)[6]
IC50 (Cell Proliferation) ~200 nMNo significant inhibition (100-200 nM)MCF-7aro (spheroids)[6]
IC50 (Cell Proliferation) 15-25 nM50 nMT-47Daro (spheroids)[6]

Table 2: In Vivo Estrogen Suppression

EstrogenPercent Suppression (Letrozole)Percent Suppression (Anastrozole)Tissue/FluidCitation
Estradiol (E2) 97.6%89.0%Breast Cancer Tissue[2][7]
Estrone (E1) 90.7%83.4%Breast Cancer Tissue[2][7]
Estrone Sulfate (E1S) 90.1%72.9%Breast Cancer Tissue[2][7]
Plasma Estradiol (E2) 95.2%92.8%Plasma[2][7]
Plasma Estrone (E1) 98.8%96.3%Plasma[2][7]
Plasma Estrone Sulfate (E1S) 98.9%95.3%Plasma[2][7]

Table 3: Clinical Efficacy in Adjuvant Setting (FACE Trial)

Endpoint (5-year estimate)LetrozoleAnastrozoleHazard Ratio (95% CI)P-valueCitation
Disease-Free Survival (DFS) 84.9%82.9%0.93 (0.80 - 1.07)0.3150[4]
Overall Survival (OS) 89.9%89.2%0.98 (0.82 - 1.17)0.7916[4]

Mechanism of Action and Signaling Pathways

Both Letrozole and Anastrozole are non-steroidal, reversible, competitive inhibitors of the aromatase enzyme (CYP19A1).[8] They bind to the heme group of the cytochrome P450 component of the enzyme, thereby blocking the final step of estrogen biosynthesis. This reduction in circulating and intratumoral estrogen levels deprives HR+ breast cancer cells of their primary growth stimulus.

dot

Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Letrozole_Anastrozole Letrozole / Anastrozole Letrozole_Anastrozole->Aromatase Competitive Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) ER->Gene_Transcription Activation Tumor_Growth Tumor Growth Gene_Transcription->Tumor_Growth

Figure 1. Simplified signaling pathway of aromatase inhibition by Letrozole and Anastrozole.

While the primary mechanism is the same, resistance to aromatase inhibitors can develop. Studies, particularly with Letrozole, have implicated the upregulation of growth factor receptor signaling pathways, such as the HER2 and MAPK pathways, as a key mechanism of acquired resistance.[9] This can lead to ligand-independent activation of the estrogen receptor and continued tumor growth despite estrogen deprivation.

dot

Resistance to Aromatase Inhibitors Letrozole Letrozole Aromatase Aromatase Letrozole->Aromatase Inhibition Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Proliferation Cell Proliferation ER->Proliferation Estrogen-dependent HER2 HER2/Growth Factor Receptor Pathway MAPK MAPK Pathway HER2->MAPK MAPK->ER Ligand-independent activation MAPK->Proliferation Estrogen-independent

Figure 2. Signaling pathways involved in acquired resistance to Letrozole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the evaluation of aromatase inhibitors.

In Vitro Aromatase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of aromatase in a cell-free or cell-based system.

  • Preparation of Aromatase Source: Microsomes are isolated from human placenta or aromatase-overexpressing cell lines (e.g., MCF-7aro) through differential centrifugation.[10]

  • Reaction Mixture: The reaction is typically performed in a 96-well plate. Each well contains the aromatase source, a buffer system, and an NADPH-generating system.

  • Inhibitor Addition: Letrozole, Anastrozole, or other test compounds at varying concentrations are added to the wells.

  • Substrate Addition: A radiolabeled substrate, such as [³H]-androstenedione, is added to initiate the reaction.

  • Incubation: The plate is incubated at 37°C for a defined period.

  • Quantification: The conversion of the radiolabeled androgen to estrogen is quantified by measuring the amount of tritiated water (³H₂O) released, or by separating the steroid products using high-performance liquid chromatography (HPLC).[11]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated.

dot

In Vitro Aromatase Activity Assay Workflow start Start prep_aromatase Prepare Aromatase Source (Microsomes or Cells) start->prep_aromatase setup_rxn Set up Reaction Mixture (Buffer, NADPH) prep_aromatase->setup_rxn add_inhibitor Add Inhibitor (Letrozole/Anastrozole) setup_rxn->add_inhibitor add_substrate Add Radiolabeled Substrate add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate quantify Quantify Estrogen Production incubate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 3. A generalized workflow for an in vitro aromatase activity assay.

In Vivo Xenograft Model in Nude Mice

This model assesses the anti-tumor efficacy of aromatase inhibitors in a living organism.

  • Cell Culture: Human breast cancer cells that are estrogen receptor-positive and express aromatase (e.g., MCF-7aro) are cultured in appropriate media.[9]

  • Animal Model: Ovariectomized female immunodeficient mice (e.g., nude mice) are used to simulate a postmenopausal state.[12]

  • Tumor Inoculation: The cultured breast cancer cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.[12]

  • Androgen Supplementation: Mice are supplemented with an androgen substrate, such as androstenedione, to allow for intratumoral estrogen production.

  • Tumor Growth Monitoring: Once tumors reach a palpable size, their dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Treatment Administration: Mice are randomized into treatment groups and receive daily doses of Letrozole, Anastrozole, or a vehicle control via oral gavage or subcutaneous injection.

  • Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the anti-tumor efficacy of the different treatments.

Conclusion

Both Letrozole and Anastrozole are highly effective aromatase inhibitors. Preclinical data consistently points to Letrozole as a more potent inhibitor of aromatase and suppressor of estrogen levels compared to Anastrozole.[2][7] This greater potency is reflected in some in vitro cell proliferation assays.[6] However, large-scale clinical trials have not demonstrated a significant superiority of Letrozole over Anastrozole in terms of disease-free or overall survival in the adjuvant setting for early-stage breast cancer.[4]

For researchers, the choice between these two agents in preclinical models may be guided by the specific research question. Letrozole may be preferred for studies where maximal estrogen deprivation is desired or when investigating mechanisms of resistance to potent aromatase inhibition. Anastrozole remains a clinically relevant and effective comparator. Understanding the nuances in their preclinical performance is essential for the continued development of novel and improved endocrine therapies for breast cancer.

References

Validating the Anti-proliferative Effects of Finrozole in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of Finrozole and its alternatives in vivo. Due to the limited availability of public domain in vivo anti-cancer data for this compound, this document leverages data from other non-steroidal aromatase inhibitors, Letrozole and Anastrozole, as surrogates to provide a comprehensive comparison with the steroidal alternative, Exemestane. This approach is based on the shared mechanism of action among non-steroidal aromatase inhibitors.

Executive Summary

This compound is a non-steroidal competitive inhibitor of the aromatase enzyme, a key player in estrogen biosynthesis. By blocking this enzyme, this compound and other aromatase inhibitors reduce estrogen levels, thereby inhibiting the growth of estrogen receptor-positive (ER+) cancers. This guide presents available in vivo data for prominent aromatase inhibitors, outlines detailed experimental protocols for assessing anti-proliferative effects, and visualizes the underlying signaling pathways and experimental workflows.

Comparative In Vivo Anti-proliferative Efficacy

The following table summarizes the in vivo anti-proliferative effects of Letrozole, Anastrozole, and Exemestane in preclinical xenograft models of breast cancer. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

DrugDrug ClassAnimal ModelCell LineTumor Growth InhibitionReference
Letrozole Non-steroidal Aromatase InhibitorOvariectomized athymic miceMCF-7Ca (aromatase-transfected)More effective at suppressing tumor growth than tamoxifen. Letrozole alone was found to be better than in combination with tamoxifen.
Anastrozole Non-steroidal Aromatase InhibitorAthymic nude miceMCF-7Significant tumor shrinkage observed at suboptimal doses.
Exemestane Steroidal Aromatase InactivatorOvariectomized athymic miceMCF-7Ca (aromatase-transfected)Suppressed tumor growth to a greater extent than tamoxifen. Combination with tamoxifen was more effective than either drug alone.

Signaling Pathway and Experimental Workflow

Aromatase Inhibitor Signaling Pathway

Aromatase inhibitors exert their anti-proliferative effects by blocking the conversion of androgens to estrogens, the primary drivers of growth in ER+ cancer cells. The diagram below illustrates this pathway.

Aromatase_Signaling_Pathway Aromatase Inhibitor Signaling Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding and Activation CellProliferation Tumor Cell Proliferation and Survival ER->CellProliferation Stimulation This compound This compound & Other Non-steroidal AIs (Letrozole, Anastrozole) This compound->Aromatase Inhibition Exemestane Exemestane (Steroidal AI) Exemestane->Aromatase Inhibition

Caption: Mechanism of action of aromatase inhibitors.

In Vivo Xenograft Study Workflow

The following diagram outlines the typical workflow for an in vivo study designed to evaluate the anti-proliferative effects of a compound using a xenograft model.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MCF-7) start->cell_culture animal_prep Animal Model Preparation (e.g., Immunocompromised Mice) start->animal_prep implantation Orthotopic/Subcutaneous Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound, Alternatives) randomization->treatment measurement Tumor Volume Measurement (e.g., with Calipers) treatment->measurement Regular Intervals data_analysis Data Analysis and Comparison of Tumor Growth measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for a preclinical xenograft study.

Experimental Protocols

Orthotopic Breast Cancer Xenograft Model

This protocol describes the establishment and monitoring of an orthotopic breast cancer xenograft model in mice, a widely used method for evaluating the efficacy of anti-cancer agents in a more clinically relevant tumor microenvironment.

1. Animal Model and Cell Line:

  • Animal: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks are typically used.

  • Cell Line: Estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7, are commonly used. For aromatase inhibitor studies, MCF-7 cells transfected with the aromatase gene (MCF-7Ca) are often preferred to mimic the estrogen production in postmenopausal breast cancer.

2. Cell Preparation and Implantation:

  • MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Cells are harvested during the exponential growth phase and resuspended in a sterile medium (e.g., PBS) or a mixture of medium and Matrigel.

  • Mice are anesthetized, and the fourth mammary fat pad is exposed.

  • A small incision is made, and a specific number of cells (e.g., 1-5 x 10^6) in a small volume (e.g., 50-100 µL) is injected into the fat pad. The incision is then closed with sutures or surgical clips.

3. Tumor Growth Monitoring and Measurement:

  • Tumor growth is monitored regularly, typically 2-3 times per week, by palpation.

  • Once tumors are palpable, their dimensions (length and width) are measured using digital calipers.

  • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

4. Treatment Administration:

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The investigational drug (e.g., this compound) and comparator drugs are administered according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

5. Data Analysis:

  • Tumor volumes are plotted over time for each treatment group.

  • The percentage of tumor growth inhibition is calculated at the end of the study.

  • Statistical analysis is performed to determine the significance of the differences in tumor growth between the treatment and control groups.

Conclusion

While direct in vivo anti-proliferative data for this compound in the context of cancer is currently limited in the public domain, its classification as a non-steroidal aromatase inhibitor suggests a mechanism of action and potential efficacy profile similar to that of Letrozole and Anastrozole. The comparative data presented for these established aromatase inhibitors provide a valuable benchmark for future preclinical studies of this compound. The experimental protocols and pathway diagrams included in this guide offer a robust framework for designing and interpreting such in vivo validation studies. Further research is warranted to definitively characterize the in vivo anti-proliferative effects of this compound and establish its potential as an anti-cancer therapeutic.

Cross-Species Pharmacokinetic Comparison of Finrozole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of Finrozole, a nonsteroidal aromatase inhibitor, across different species. The information is intended to support research, development, and clinical application of this compound by offering a clear overview of its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Executive Summary

This compound is a potent and selective aromatase inhibitor that has been investigated for its therapeutic potential in humans and is authorized for veterinary use.[1][2] Understanding its pharmacokinetic profile across various species is crucial for extrapolating preclinical data to clinical settings and for optimizing dosing regimens. This guide consolidates available pharmacokinetic data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and typical experimental workflows.

Data Presentation: Comparative Pharmacokinetics of this compound

The following table summarizes the key pharmacokinetic parameters of this compound in humans and dogs. Currently, detailed pharmacokinetic data for this compound in other common preclinical species such as rats, mice, or monkeys is not publicly available.

ParameterHuman (Male Volunteers)Dog (Bitch)
Dose 3 mg, 9 mg, 30 mg (oral tablets)5 mg/kg (oral tablets)
Formulation Tablets and SolutionFilm-coated tablets
Tmax (Time to Peak Concentration) 2.5 - 3.1 hours (tablets)Not explicitly stated
Cmax (Peak Plasma Concentration) Dose-dependent increaseNot explicitly stated
Half-life (t½) ~8 hours (tablet)Not explicitly stated
AUC (Area Under the Curve) Dose-proportional increaseNot explicitly stated
Absolute Bioavailability Not determined (intravenous formulation unavailable)38% (SD 25)
Metabolism Not explicitly detailed in provided search resultsMajor metabolite is glucuronide conjugate M1b
Route of Elimination Not explicitly detailed in provided search resultsPrimarily metabolism followed by urinary excretion of metabolites
Food Effect Not explicitly statedBioavailability is influenced by feed intake

Data for humans is sourced from a study on healthy male volunteers.[2] Data for dogs is from the European Medicines Agency's public assessment report for Prevestrus vet.[3]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not fully available in the public domain. However, based on established guidelines for pharmacokinetic studies, the methodologies likely involved the following key steps.[4][5][6][7][8][9]

General Protocol for Oral Pharmacokinetic Study in Dogs

This protocol outlines a typical design for determining the pharmacokinetic profile of an orally administered compound like this compound in dogs.

  • Animal Model: Healthy, adult beagle dogs are commonly used for preclinical pharmacokinetic studies due to their physiological similarities to humans in some aspects.[5] Animals are acclimatized to the laboratory conditions before the study.

  • Dosing: this compound tablets are administered orally at a specified dose (e.g., 5 mg/kg). For studies assessing food effect, animals are either fasted overnight or fed a standard meal before drug administration.[3]

  • Blood Sampling: Blood samples are collected via a catheter at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of this compound and its major metabolites in the plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Protocol for Determining Absolute Bioavailability

To determine the absolute bioavailability of a drug, a comparison between intravenous (IV) and oral administration is required.

  • Study Design: A crossover study design is often employed, where the same group of animals receives both the IV and oral formulations of the drug, with a washout period between treatments.

  • Intravenous Administration: The drug is administered as a single bolus injection or a short infusion. Blood samples are collected at frequent intervals to accurately characterize the drug's distribution and elimination phases.

  • Oral Administration: The oral formulation is administered as described in the protocol above.

  • Calculation of Bioavailability: The absolute bioavailability (F) is calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1). This enzyme is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. By blocking aromatase, this compound effectively reduces the levels of circulating estrogens.

Finrozole_Mechanism_of_Action cluster_steroidogenesis Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol This compound This compound This compound->Aromatase Inhibition

Caption: Mechanism of action of this compound as an aromatase inhibitor.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study.

PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase Protocol Protocol Design & Animal Acclimatization Dosing Drug Administration (Oral or IV) Protocol->Dosing Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Sample Processing & Storage Sampling->Processing Analysis Bioanalytical Method (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: A typical experimental workflow for a pharmacokinetic study.

References

A Comparative Analysis of Finrozole Enantiomers: Biological Activity and Pharmacological implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Finrozole enantiomers. This compound, a non-steroidal competitive aromatase inhibitor, possesses two chiral centers, resulting in four stereoisomers. This document focuses on the distinct pharmacological profiles of these enantiomers, presenting available data to inform research and development in endocrine therapies.

Overview of this compound and its Enantiomers

This compound is a potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. By blocking estrogen synthesis, this compound has potential therapeutic applications in estrogen-dependent conditions. Due to its stereochemistry, this compound exists as four stereoisomers. The primary enantiomers of interest are the RS and SR forms. Research has indicated that the pharmacological activity of this compound is stereoselective, with one enantiomer being significantly more active than the other.[1]

Comparative Biological Activity

Table 1: Qualitative Comparison of this compound Enantiomer Activity

EnantiomerConfigurationAromatase Inhibitory Activity
d-enantiomerRSPharmacologically most active[1]
a-enantiomerSRLess active; separated from the d-enantiomer[1]

Pharmacokinetics of this compound (Racemic Mixture)

Pharmacokinetic studies have been conducted on this compound, administered as a racemic mixture, in healthy male volunteers.[2] These studies provide insight into the absorption, distribution, metabolism, and excretion of the drug as a whole. It is important to note that the pharmacokinetic properties of the individual enantiomers may differ.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Men (Single Dose Administration) [2]

Parameter3 mg Tablet9 mg Tablet30 mg Tablet3 mg Solution9 mg Solution
Tmax (h) 2.5 ± 0.83.1 ± 1.12.9 ± 1.00.7 ± 0.20.6 ± 0.1
Cmax (ng/mL) 4.3 ± 1.312.0 ± 2.840.1 ± 11.27.9 ± 2.522.1 ± 5.6
AUC(0,∞) (ng·h/mL) 48.8 ± 17.5134.9 ± 31.9483.7 ± 146.953.0 ± 17.2169.1 ± 38.8
t1/2,z (h) 8.1 ± 2.48.3 ± 1.98.9 ± 2.63.2 ± 0.63.0 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative study of this compound enantiomers.

In Vitro Aromatase Inhibition Assay

This protocol describes a common method for determining the inhibitory potential of compounds against the aromatase enzyme.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis microsomes Prepare human placental or recombinant aromatase microsomes incubation Incubate microsomes, inhibitor, and NADPH microsomes->incubation inhibitors Prepare serial dilutions of This compound enantiomers and reference inhibitor inhibitors->incubation substrate Prepare fluorescent or radiolabeled substrate solution reaction Initiate reaction by adding substrate substrate->reaction cofactor Prepare NADPH solution (cofactor) cofactor->incubation incubation->reaction stop_reaction Stop reaction after a -defined time reaction->stop_reaction measure Measure fluorescence or radioactivity stop_reaction->measure calculate Calculate percent inhibition measure->calculate ic50 Determine IC50 values by -non-linear regression calculate->ic50

Caption: Workflow for in vitro aromatase inhibition assay.

Methodology:

  • Enzyme Preparation: Human placental microsomes or recombinant human aromatase expressed in a suitable cell line are prepared and protein concentration is determined.

  • Inhibitor Preparation: Stock solutions of the individual this compound enantiomers and a reference inhibitor (e.g., Letrozole) are prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations.

  • Assay Procedure:

    • The enzyme preparation is pre-incubated with each concentration of the test compounds or vehicle control in a buffer system at 37°C.

    • The enzymatic reaction is initiated by the addition of a substrate (e.g., a fluorescent probe or radiolabeled androstenedione) and the cofactor NADPH.

    • The reaction is allowed to proceed for a specific time and then terminated.

  • Detection: The amount of product formed is quantified by measuring fluorescence or radioactivity.

  • Data Analysis: The percentage of aromatase inhibition for each concentration of the enantiomer is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Chiral Separation of this compound Enantiomers

To study the individual enantiomers, they must first be separated from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.

G racemic Racemic this compound Solution hplc HPLC System with Chiral Stationary Phase racemic->hplc Injection separation Differential interaction leads to separation hplc->separation detector UV Detector separation->detector fraction Fraction Collection detector->fraction enantiomer_d RS-Enantiomer (d) fraction->enantiomer_d enantiomer_a SR-Enantiomer (a) fraction->enantiomer_a G cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation ERE Estrogen Response Element (in DNA) ER->ERE Binding Gene Gene Transcription ERE->Gene Proliferation Cell Proliferation & Growth Gene->Proliferation This compound This compound Enantiomers This compound->Aromatase Inhibition

References

A Comparative Analysis of the Long-Term Safety Profiles of Letrozole, Anastrozole, and Tamoxifen in Adjuvant Endocrine Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive comparison of the long-term safety profiles of three pivotal drugs in the management of hormone receptor-positive breast cancer: Letrozole, Anastrozole, and Tamoxifen. As "Finrozole" is a fictional compound, this guide will focus on Letrozole, a widely used third-generation aromatase inhibitor, and its therapeutic alternatives. The objective is to present a detailed, data-driven comparison to aid researchers, scientists, and drug development professionals in understanding the nuanced safety considerations associated with these long-term therapies. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

Understanding the mechanism of action is fundamental to interpreting the long-term safety data of these agents.

  • Letrozole and Anastrozole (Aromatase Inhibitors): Letrozole and Anastrozole are non-steroidal aromatase inhibitors.[1][2] In postmenopausal women, the primary source of estrogen is the conversion of androgens into estrogens by the enzyme aromatase in peripheral tissues.[3][4] These drugs competitively bind to and inhibit the aromatase enzyme, thereby blocking estrogen synthesis and significantly reducing circulating estrogen levels.[1][4] This estrogen deprivation is crucial for inhibiting the growth of estrogen receptor-positive breast cancer cells.[3] Letrozole is noted to be a potent inhibitor, achieving near-complete suppression of estrogen.[5][6]

  • Tamoxifen (Selective Estrogen Receptor Modulator - SERM): Tamoxifen is a non-steroidal SERM that exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.[7] It competitively binds to estrogen receptors (ERs) in breast cancer cells, blocking the proliferative effects of estrogen.[8][9] However, it can act as an estrogen agonist in other tissues, such as the endometrium and bone, which accounts for some of its long-term side effects and benefits.[7][8]

Signaling Pathways

The following diagrams illustrate the points of intervention for Aromatase Inhibitors and Tamoxifen within the estrogen signaling pathway.

Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogen Estrogen (Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ER) in Cancer Cell Estrogen->ER Gene Gene Transcription (Proliferation, Growth) ER->Gene Letrozole Letrozole / Anastrozole Letrozole->Aromatase

Figure 1. Mechanism of Aromatase Inhibitors (Letrozole/Anastrozole).

Estrogen Estrogen (Estradiol) ER Estrogen Receptor (ER) in Cancer Cell Estrogen->ER Gene Gene Transcription (Proliferation, Growth) ER->Gene Tamoxifen Tamoxifen Tamoxifen->ER

Figure 2. Mechanism of Tamoxifen.

Comparative Long-Term Safety Profile

The long-term administration of adjuvant endocrine therapy is associated with distinct safety profiles for aromatase inhibitors and tamoxifen. The following table summarizes the key long-term adverse events.

Adverse Event CategoryLetrozoleAnastrozoleTamoxifen
Musculoskeletal High risk of arthralgia (joint pain) and myalgia (muscle pain).[10][11] Significant decrease in bone mineral density, leading to an increased risk of osteoporosis and bone fractures.[11][12]Similar to Letrozole, with a high incidence of arthralgia and an increased risk of osteoporosis and bone fractures.[11][13][14]Generally has a protective effect on bone density in postmenopausal women.[7] May cause arthralgia.
Cardiovascular May increase cholesterol levels.[6][12] Some studies have indicated a potential for a slightly higher incidence of cardiac events compared to tamoxifen, though this is not consistently observed.[6]Can increase cholesterol levels.[13][14] May increase the risk of heart problems, particularly in patients with a pre-existing history of ischemic heart disease.[14][15][16]Generally associated with a favorable lipid profile, including lower total cholesterol.[17] However, it is associated with an increased risk of thromboembolic events such as deep vein thrombosis and pulmonary embolism.[18]
Gynecological/Urogenital Vaginal dryness and related symptoms are common due to profound estrogen suppression.[11] Vaginal bleeding can occur, especially in the initial weeks of treatment.[12]Similar to Letrozole, with a high incidence of vaginal dryness.[16]Increased risk of endometrial changes, including hyperplasia, polyps, and a significantly increased risk of endometrial cancer.[7][19] Vaginal discharge is a common side effect.[20]
Ophthalmological Not a commonly reported significant long-term risk.Not a commonly reported significant long-term risk.Increased risk of developing cataracts, which may require surgery.[21]
Other Common side effects include hot flashes, fatigue, and mood changes, which are similar to menopausal symptoms.[11][12]Similar to Letrozole, common side effects include hot flashes, fatigue, and mood changes.[13][14]Hot flashes are a very common side effect.[20] Long-term use (≥5 years) has been associated with an increased risk of ER-negative contralateral breast cancer.[22]

Experimental Protocols

The long-term safety data for these drugs are primarily derived from large, randomized, double-blind clinical trials. Below are the methodologies of key studies.

The BIG 1-98 Trial (Letrozole vs. Tamoxifen)
  • Objective: To compare the efficacy and safety of 5 years of adjuvant letrozole versus 5 years of tamoxifen, as well as sequential treatments, in postmenopausal women with hormone receptor-positive early breast cancer.

  • Study Design: A multicenter, randomized, double-blind, four-arm trial.

  • Patient Population: Postmenopausal women with hormone receptor-positive, operable invasive breast cancer.

  • Treatment Arms:

    • Letrozole (2.5 mg/day) for 5 years.

    • Tamoxifen (20 mg/day) for 5 years.

    • Letrozole for 2 years followed by Tamoxifen for 3 years.

    • Tamoxifen for 2 years followed by Letrozole for 3 years.

  • Primary Endpoint: Disease-free survival.

  • Key Safety Endpoints: Incidence of adverse events, including bone fractures, cardiovascular events, and endometrial cancer. Bone mineral density was monitored in a sub-study.[6]

The ATAC Trial (Anastrozole vs. Tamoxifen)
  • Objective: To compare the efficacy and safety of anastrozole with tamoxifen, and the combination of both, as adjuvant treatment for postmenopausal women with early-stage breast cancer.

  • Study Design: A randomized, double-blind, multicenter trial.

  • Patient Population: Postmenopausal women with operable, invasive breast cancer.

  • Treatment Arms:

    • Anastrozole (1 mg/day) for 5 years.

    • Tamoxifen (20 mg/day) for 5 years.

    • Combination of Anastrozole and Tamoxifen for 5 years (this arm was discontinued as it showed no benefit over tamoxifen alone).

  • Primary Endpoint: Disease-free survival.

  • Key Safety Endpoints: Incidence of adverse events, with a focus on hot flashes, vaginal bleeding, endometrial cancer, thromboembolic events, bone fractures, and musculoskeletal disorders.

The FACE Trial (Letrozole vs. Anastrozole)
  • Objective: To compare the efficacy and safety of adjuvant letrozole versus anastrozole in postmenopausal women with hormone receptor-positive, node-positive early breast cancer.

  • Study Design: A randomized, open-label, multicenter, phase III trial.

  • Patient Population: Postmenopausal women with hormone receptor-positive, axillary node-positive early breast cancer.

  • Treatment Arms:

    • Letrozole (2.5 mg/day) for 5 years.

    • Anastrozole (1 mg/day) for 5 years.

  • Primary Endpoint: Disease-free survival.

  • Key Safety Endpoints: The safety profiles of the two drugs were compared, with data collected on all adverse events, including arthralgia, hot flushes, fatigue, and osteoporosis.[10]

Experimental Workflow

The diagram below outlines a typical workflow for a long-term clinical trial assessing the safety of adjuvant endocrine therapies.

A Patient Recruitment (Inclusion/Exclusion Criteria) B Informed Consent & Baseline Assessment (e.g., Bone Density, Lipids) A->B C Randomization B->C D1 Arm 1 (e.g., Letrozole) C->D1 D2 Arm 2 (e.g., Anastrozole) C->D2 D3 Arm 3 (e.g., Tamoxifen) C->D3 E Long-Term Treatment & Follow-up (5-10 years) D1->E D2->E D3->E F Adverse Event Monitoring & Reporting (Scheduled & Unscheduled Visits) E->F G Data Collection & Analysis (Interim & Final Analyses) F->G H Publication & Regulatory Submission G->H

Figure 3. Workflow of a Long-Term Adjuvant Therapy Safety Trial.

The long-term safety profiles of Letrozole, Anastrozole, and Tamoxifen are intrinsically linked to their mechanisms of action. Aromatase inhibitors like Letrozole and Anastrozole are highly effective in reducing estrogen levels, but this leads to a higher incidence of musculoskeletal issues and bone density loss.[12][13] Conversely, Tamoxifen's mixed agonist/antagonist activity results in a lower risk of osteoporosis in postmenopausal women but carries significant risks of endometrial cancer and thromboembolic events.[7][18][19] The choice between these agents requires a careful and individualized assessment of a patient's baseline risks, comorbidities, and potential for adherence to long-term therapy. The extensive data from pivotal clinical trials provide a robust foundation for these critical therapeutic decisions.

References

Finrozole: A Comparative Analysis of Aromatase Specificity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of Finrozole (also known as MPV-2213ad), a nonsteroidal aromatase inhibitor, with other established alternatives such as Letrozole, Anastrozole, and Exemestane. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the compound's performance based on available experimental data.

Executive Summary

This compound is a competitive inhibitor of the aromatase enzyme (CYP19A1).[1][2] Preclinical studies have demonstrated its potent and selective action in suppressing estrogen synthesis.[3][4] This guide presents a side-by-side comparison of this compound with other widely used aromatase inhibitors, focusing on their inhibitory potency and selectivity. The data presented is compiled from various in vitro and in vivo studies to aid researchers in their evaluation of these compounds for further investigation.

Comparative Potency of Aromatase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against the aromatase enzyme.

CompoundTypeMechanism of InhibitionAromatase IC50Source(s)
This compound (MPV-2213ad) Non-steroidalCompetitive, Reversible0.18–0.47 µM (180-470 nM)[4]
Letrozole Non-steroidalCompetitive, Reversible0.07–20 nM[5]
Anastrozole Non-steroidalCompetitive, ReversibleGenerally considered less potent than Letrozole in cellular assays[6]
Exemestane SteroidalIrreversible (Suicide Inhibitor)~22–24 nM[7][8]

Selectivity Profile: A Comparison of Off-Target Effects

The specificity of an aromatase inhibitor is crucial to minimize off-target effects. This section compares the known selectivity of this compound, Letrozole, and Anastrozole against other cytochrome P450 (CYP) enzymes.

CompoundOff-Target CYP InhibitionSource(s)
This compound (MPV-2213ad) In vitro studies indicate no inhibition of human liver cytochrome P450 enzymes. Did not inhibit desmolase up to 1000 µM.[4]
Letrozole Potent competitive inhibitor of CYP2A6 (Ki ≈ 4.6–5.0 µM). Weak inhibitor of CYP2C19 (Ki ≈ 33.3–42.2 µM).[9]
Anastrozole Inhibits CYP1A2, CYP2C9, and CYP3A4 (Ki ≈ 8–10 µM).[10]

Experimental Methodologies

To ensure transparency and reproducibility, this section details the generalized protocols for the key experiments cited in this guide.

In Vitro Aromatase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the aromatase enzyme.

Materials:

  • Human placental microsomes (source of aromatase)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • A fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin - MFC)

  • Test compounds (this compound and comparators)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the human placental microsomes, NADPH regenerating system, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Aromatase Activity Assay (MCF-7aro cells)

This assay assesses the ability of a compound to inhibit aromatase activity within a cellular context.

Materials:

  • MCF-7aro breast cancer cells (stably transfected to overexpress aromatase)

  • Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Testosterone (aromatase substrate)

  • Test compounds (this compound and comparators)

  • ELISA kit for estradiol detection or a tritiated water release assay kit

  • 96-well cell culture plates

Procedure:

  • Seed MCF-7aro cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing testosterone and the test compounds at various concentrations.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of estradiol in the supernatant using an ELISA kit or determine aromatase activity via a tritiated water release assay.

  • Calculate the percentage of inhibition of estradiol production for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the processes discussed, the following diagrams have been generated.

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activates This compound This compound (Non-steroidal Inhibitor) This compound->Aromatase Competitively Inhibits

Figure 1: Aromatase Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro (Cell-Free) Assay cluster_cellbased Cell-Based Assay Microsomes Prepare Human Placental Microsomes Incubation1 Incubate with Test Compound & NADPH Microsomes->Incubation1 Reaction Add Fluorogenic Substrate Incubation1->Reaction Measurement1 Measure Fluorescence Reaction->Measurement1 IC50_1 Calculate IC50 Measurement1->IC50_1 CellCulture Culture MCF-7aro Cells Incubation2 Incubate with Testosterone & Test Compound CellCulture->Incubation2 Supernatant Collect Supernatant Incubation2->Supernatant Measurement2 Measure Estradiol Levels Supernatant->Measurement2 IC50_2 Calculate IC50 Measurement2->IC50_2

Figure 2: Experimental workflow for validating aromatase inhibitor specificity.

Conclusion

This compound demonstrates potent and selective inhibition of the aromatase enzyme. While its in vitro IC50 value appears higher than that of Letrozole and Exemestane, its high selectivity, as suggested by the lack of inhibition of other tested CYP enzymes, is a promising characteristic.[4] This guide provides a foundational comparison to assist researchers in the strategic design of future studies to further elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Finrozole

Author: BenchChem Technical Support Team. Date: November 2025

Finrozole, a potent aromatase inhibitor, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. Adherence to proper disposal protocols is not only a cornerstone of responsible research but also a legal necessity, governed by stringent regulations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and minimizing risk.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes its key chemical and physical characteristics.

PropertyValue
Chemical Formula C18H15FN4O[1][2]
Molar Mass 322.343 g·mol−1[1]
CAS Number 160146-17-8[2][3]
Appearance Solid (presumed)
Solubility Soluble in DMSO[3]
IUPAC Name 4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile[2][3]

Hazard Identification and Safety Precautions

This compound is classified with significant health hazards that necessitate stringent safety measures during handling and disposal.

GHS Hazard Classifications:

  • Reproductive Toxicity (H360): May damage fertility or the unborn child.[2]

  • Effects on or via Lactation (H362): May cause harm to breast-fed children.[2]

  • Specific Target Organ Toxicity, Repeated Exposure (H373): May cause damage to organs through prolonged or repeated exposure.[2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[4]

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Pregnancy: Avoid contact during pregnancy and while nursing.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with federal, state, and local regulations for hazardous pharmaceutical waste.[5][6] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6]

Experimental Workflow for this compound Disposal

G cluster_0 Phase 1: In-Lab Preparation cluster_1 Phase 2: Institutional Disposal cluster_2 Phase 3: Final Disposition A 1. Segregate Waste (Sharps, solid, liquid) B 2. Neutralize (if applicable) Consult Safety Office A->B C 3. Package Securely Label clearly as 'Hazardous Waste' B->C D 4. Transfer to Central Accumulation Area Follow institutional guidelines C->D Internal Transfer E 5. Licensed Waste Hauler Collection Manifest documentation required D->E F 6. Transport to Permitted Facility RCRA-approved site E->F External Transport G 7. Incineration High-temperature destruction F->G H 8. Landfill of Ash In a permitted hazardous waste landfill G->H

Caption: Workflow for the proper disposal of this compound waste from the laboratory to its final disposition.

Detailed Methodologies:

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated PPE (gloves, lab coats), weigh boats, and absorbent pads, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous materials.

  • Container Management:

    • Use only approved, leak-proof containers for hazardous waste.

    • Ensure containers are kept closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Reproductive Toxin").

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to prevent spills.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.

    • Do not pour this compound waste down the drain.[5] This is a violation of EPA regulations for hazardous waste pharmaceuticals.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and the date of disposal requests. This documentation is crucial for regulatory compliance.

  • Emergency Procedures:

    • In case of a spill, evacuate the immediate area and prevent others from entering.

    • If you are trained and it is safe to do so, contain the spill using a chemical spill kit.

    • Report the spill to your laboratory supervisor and the institutional EHS office immediately.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, including:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[7] While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.

  • State and Local Agencies: Individual states may have more stringent regulations than the federal government. Always consult your local EHS office for specific requirements.

By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistical Protocols for Handling Finrozole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Finrozole. Adherence to these protocols is mandatory to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. Due to its classification as a hazardous substance, with potential reproductive and organ toxicity, stringent PPE protocols are required.

Recommended PPE for Handling this compound
PPE ComponentSpecificationStandard
Gloves Double-gloving with powder-free nitrile gloves. Regularly inspect for tears and punctures.ASTM D6978-05 or equivalent
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting.ANSI/AAMI PB70 Level 2 or higher
Eye Protection Chemical splash goggles or a full-face shield.ANSI Z87.1
Respiratory Protection For handling powders or when aerosols may be generated: A NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR).NIOSH 42 CFR 84

Important Considerations:

  • Gloves should be changed every 30-60 minutes, or immediately if contaminated, torn, or punctured.[1]

  • When double-gloving, the inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff.[2][3]

  • Hands should be thoroughly washed with soap and water before donning and after removing gloves.[1][3]

Operational Plans

Handling and Storage
  • Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

  • Store away from incompatible materials such as strong bases, reducing sugars, and metal oxides.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations for pharmaceutical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), and labware should be placed in a designated, sealed, and clearly labeled hazardous waste container.
Unused/Expired this compound Do not dispose of down the drain or in regular trash.[5] It must be disposed of as hazardous chemical waste, typically through incineration by a licensed disposal facility.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent (if safe and appropriate), and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional policy.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.

Spill Cleanup Protocol
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp absorbent pad to avoid raising dust.

    • For liquid spills: Surround the spill with an appropriate absorbent material (e.g., chemical absorbent pads or granules) to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Clean the spill area with a detergent solution and then rinse with water. Collect all cleaning materials and rinsate as hazardous waste.

  • Decontaminate: Thoroughly decontaminate all non-disposable equipment used in the cleanup.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its proper disposal.

  • Report the Incident: Report the spill to the appropriate safety officer or supervisor.

Spill_Cleanup_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Post-Cleanup Spill Spill Detected Evacuate Evacuate Area & Alert Others Spill->Evacuate IMMEDIATELY Secure Secure the Spill Area Evacuate->Secure Don_PPE Don Full PPE Secure->Don_PPE Contain Contain the Spill (Solid vs. Liquid) Don_PPE->Contain Clean Clean Spill Area Contain->Clean Decontaminate Decontaminate Equipment Clean->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Cleanup

Experimental Protocols

Glove Permeation Test Protocol (Based on ASTM D6978-05)

This protocol outlines a method to determine the resistance of glove materials to permeation by this compound.

1. Objective: To quantify the breakthrough time and permeation rate of this compound through a specific glove material.

2. Materials:

  • Glove material to be tested.

  • This compound challenge chemical solution (at a known concentration).

  • Permeation test cell.

  • Collecting medium (e.g., appropriate solvent).

  • Analytical instrumentation (e.g., HPLC-MS) for detecting this compound in the collecting medium.

3. Methodology:

  • Cut a specimen from the glove material and mount it in the permeation test cell, separating the challenge chemical from the collecting medium.
  • Introduce the this compound challenge solution to one side of the glove material.
  • Circulate the collecting medium on the other side of the glove material.
  • At specified time intervals, withdraw samples from the collecting medium.
  • Analyze the samples using a validated analytical method to determine the concentration of this compound.
  • The breakthrough time is defined as the time from the initial contact of the challenge chemical with the glove material until the chemical is detected in the collecting medium at a specified permeation rate (e.g., 0.01 µg/cm²/min).

4. Data Analysis:

  • Plot the cumulative amount of this compound permeated per unit area versus time.

  • Determine the steady-state permeation rate from the slope of the linear portion of the curve.

  • Report the breakthrough time and the steady-state permeation rate.

Glove_Permeation_Test_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prep_Glove Cut Glove Specimen Prep_Cell Mount in Permeation Cell Prep_Glove->Prep_Cell Prep_Chemicals Prepare Challenge & Collection Media Prep_Cell->Prep_Chemicals Introduce_Challenge Introduce this compound Solution Prep_Chemicals->Introduce_Challenge Circulate_Medium Circulate Collection Medium Introduce_Challenge->Circulate_Medium Sample Sample Collection Medium at Intervals Circulate_Medium->Sample Analyze Analyze Samples (e.g., HPLC-MS) Sample->Analyze Calculate Calculate Breakthrough Time & Permeation Rate Analyze->Calculate Report Report Results Calculate->Report

Caption: Experimental Workflow for Glove Permeation Testing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.